L-161982
Description
A prostanoid EP4 receptor antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNKTXNUZFVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29F3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433324 | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147776-06-5 | |
| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-161,982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-161982 Mechanism of Action in Colon Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of L-161982, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, in the context of colon cancer. Elevated levels of PGE2 are associated with the progression of colorectal cancer, promoting cell proliferation and survival. This compound has emerged as a key pharmacological tool to investigate and potentially inhibit these pro-tumorigenic signaling pathways.
Core Mechanism of Action: Inhibition of the PGE2/EP4/ERK/CREB Signaling Axis
In colon cancer cells, particularly the HCA-7 cell line, prostaglandin E2 (PGE2) drives cell proliferation through a well-defined signaling cascade. This compound exerts its anti-proliferative effects by directly targeting and blocking a critical receptor in this pathway.
The primary mechanism of action of this compound in colon cancer cells is the selective antagonism of the G-protein coupled receptor EP4.[1][2][3][4] By binding to the EP4 receptor, this compound prevents the downstream signaling cascade initiated by PGE2. This cascade proceeds as follows:
-
PGE2 Binding and EP4 Receptor Activation: In the tumor microenvironment, elevated levels of PGE2 bind to and activate the EP4 receptor on the surface of colon cancer cells.
-
ERK Phosphorylation: Activation of the EP4 receptor leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2]
-
CREB Phosphorylation: Activated ERK1/2 then phosphorylates the Cyclic AMP Response Element-Binding Protein (CREB) at the serine 133 residue.[1]
-
Gene Transcription and Cell Proliferation: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes, such as Early Growth Response Gene-1 (EGR-1).[1][2] The transcription of these genes ultimately promotes cell proliferation.
This compound disrupts this entire pathway at its inception by blocking the initial binding of PGE2 to the EP4 receptor. This blockade results in the inhibition of ERK and CREB phosphorylation, leading to a downstream suppression of gene transcription and a halt in PGE2-induced cell proliferation.[1][3]
Quantitative Effects of this compound on Colon Cancer Cell Signaling and Proliferation
The inhibitory effects of this compound on the PGE2/EP4 signaling pathway have been quantified in the HCA-7 human colon cancer cell line.
| Parameter | Condition | Result | Reference |
| ERK1/2 Phosphorylation | PGE2 (2.1 µM) for 60 min | 3.5-fold increase (ERK1), 5-fold increase (ERK2) | [1] |
| This compound (10 µM) + PGE2 | Complete blockade of PGE2-induced ERK phosphorylation | [1] | |
| This compound (2.5 µM and 5.0 µM) + PGE2 | Attenuation of PGE2-induced ERK phosphorylation | [1] | |
| CREB Phosphorylation (Ser133) | This compound (10 µM) + PGE2 (30 min) | Complete blockade of PGE2-induced CREB phosphorylation | [1] |
| CRE-Mediated Transcription | PGE2 stimulation | 3-fold increase in CRE-luciferase activity | [1] |
| Cell Proliferation (72h) | This compound (10 µM) + PGE2 (2.1 µM) | Significant inhibition of PGE2-induced proliferation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: PGE2/EP4 signaling pathway in colon cancer cells and the inhibitory action of this compound.
Caption: Generalized workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Proliferation (Sulforhodamine B - SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
HCA-7 colon cancer cells
-
96-well plates
-
Complete culture medium
-
This compound and PGE2
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed HCA-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Pre-incubate cells with 10 µM this compound for 2 hours. Subsequently, stimulate the cells with 2.1 µM PGE2 and incubate for an additional 72 hours.
-
Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Western Blot Analysis for ERK and CREB Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated ERK and CREB.
Materials:
-
HCA-7 cells
-
This compound and PGE2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture HCA-7 cells to 70-80% confluency. Pre-treat with this compound (e.g., 10 µM for 1 hour) followed by stimulation with PGE2 for the desired time (e.g., 30-60 minutes). Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
CREB-Mediated Transcription (Luciferase Reporter Assay)
This assay measures the transcriptional activity of CREB.
Materials:
-
HCA-7 cells
-
CRE-luciferase reporter vector (containing tandem CRE repeats upstream of a luciferase gene)
-
Transfection reagent
-
This compound and PGE2
-
Dual-luciferase assay system
Procedure:
-
Transfection: Co-transfect HCA-7 cells with the CRE-luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing the cells to recover from transfection, pre-treat with this compound followed by stimulation with PGE2.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound is a potent and selective inhibitor of the EP4 receptor, effectively blocking the pro-proliferative PGE2 signaling pathway in colon cancer cells. Its mechanism of action, centered on the inhibition of the EP4/ERK/CREB axis, provides a strong rationale for its use as a tool in cancer research and as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of colon cancer.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 4. resources.amsbio.com [resources.amsbio.com]
L-161,982: A Potent and Selective EP4 Antagonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-161,982, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document outlines its binding profile, mechanism of action, and functional effects in various experimental models, offering valuable insights for researchers in pharmacology and drug development.
Introduction to EP4 Receptor and its Antagonism
The EP4 receptor, a G-protein coupled receptor (GPCR), is one of four subtypes that mediate the diverse physiological and pathological effects of PGE2.[1][2] Activation of the EP4 receptor is predominantly coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades.[1][3] This pathway is implicated in a range of biological processes, including inflammation, pain, cancer progression, and bone metabolism.[1][4][5][6] Consequently, selective antagonists of the EP4 receptor, such as L-161,982, are valuable tools for dissecting the role of this receptor and represent a promising therapeutic strategy for various diseases.
Quantitative Analysis of L-161,982 Binding and Selectivity
L-161,982 demonstrates high affinity and selectivity for the human EP4 receptor. The following tables summarize its binding affinity (Ki) and selectivity against other prostanoid receptors.
Table 1: Binding Affinity of L-161,982 for Human Prostanoid Receptors
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| EP1 | 17 - 19 |
| EP2 | 23 |
| EP3 | 1.9 |
| DP | 5.1 |
| FP | 5.6 |
| IP | 6.7 |
| TP | 0.71 |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: In Vitro and In Vivo Efficacy of L-161,982
| Experimental Model | L-161,982 Concentration/Dose | Observed Effect | Reference |
| HCA-7 colon cancer cells | 10 µM | Complete blockade of PGE2-induced ERK phosphorylation and cell proliferation. | [1][7][9] |
| LPS-activated human macrophages | 100 nM | Reversal of the anti-inflammatory action of PGE2. | [4] |
| Young rats | 10 mg/kg/day | Suppression of PGE2-stimulated bone formation. | [4] |
| Mice with collagen-induced arthritis | Not specified | Alleviation of arthritis. | [9] |
Mechanism of Action: Antagonism of the PGE2/EP4 Signaling Pathway
L-161,982 functions by competitively binding to the EP4 receptor, thereby preventing its activation by the endogenous ligand, PGE2. This blockade inhibits the downstream signaling cascade, most notably the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2][10]
The following diagram illustrates the PGE2/EP4 signaling pathway and the inhibitory action of L-161,982.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of L-161,982.
Radioligand Binding Assay for EP4 Receptor
This protocol outlines a competitive binding assay to determine the affinity of L-161,982 for the EP4 receptor.
Materials:
-
Cell membranes expressing the human EP4 receptor.
-
Radiolabeled PGE2 (e.g., [³H]PGE2).
-
L-161,982.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of L-161,982 in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]PGE2 (at a concentration close to its Kd), and varying concentrations of L-161,982 or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of L-161,982 and calculate the Ki using the Cheng-Prusoff equation.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to assess the effect of L-161,982 on cell proliferation.[9][11]
Materials:
-
Adherent cells (e.g., HCA-7).
-
Complete cell culture medium.
-
L-161,982.
-
PGE2.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of L-161,982 or vehicle for a specified time (e.g., 2 hours).[7]
-
Stimulate the cells with PGE2 (e.g., 2.1 µM) or vehicle and incubate for an appropriate period (e.g., 72 hours).[1]
-
Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The absorbance is proportional to the cell number, allowing for the quantification of cell proliferation.
Western Blot for ERK Phosphorylation
This technique is used to measure the levels of phosphorylated ERK (p-ERK), an indicator of ERK activation.
Materials:
-
Cells (e.g., HCA-7).
-
L-161,982.
-
PGE2.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-ERK and anti-total ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells and treat with L-161,982 (e.g., 10 µM for 1 hour) followed by stimulation with PGE2 (e.g., 2.1 µM for 1 hour).[7][12]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the evaluation of an EP4 antagonist like L-161,982.
Conclusion
L-161,982 is a potent and selective antagonist of the EP4 receptor. Its ability to block the PGE2-induced EP4 signaling cascade, particularly the activation of the ERK pathway, translates into significant anti-proliferative and anti-inflammatory effects in various preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of EP4 antagonism and utilizing L-161,982 as a key pharmacological tool.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
L-161982 Signaling Pathway in Oral Squamous Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such promising avenue involves targeting the prostaglandin E2 (PGE2) signaling pathway, which is frequently dysregulated in various cancers, including OSCC. PGE2, a key inflammatory mediator, exerts its pro-tumorigenic effects through interaction with its receptors, primarily the EP4 receptor. The EP4 receptor antagonist, L-161982, has emerged as a potential therapeutic agent by virtue of its ability to disrupt this signaling cascade. This technical guide provides an in-depth overview of the this compound signaling pathway in OSCC, consolidating available data on its mechanism of action, effects on cancer cells, and the experimental methodologies used for its characterization.
Core Mechanism of Action of this compound in Oral Squamous Carcinoma
This compound is a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] In the context of oral squamous carcinoma, the cyclooxygenase-2 (COX-2) enzyme is often overexpressed, leading to increased production of prostaglandin E2 (PGE2).[3] PGE2 then binds to the EP4 receptor on OSCC cells, initiating a signaling cascade that promotes cell proliferation, survival, and potentially metastasis.[1]
This compound competitively binds to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting its downstream signaling pathways.[1][2] This blockade leads to several anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of this compound on the oral squamous carcinoma cell line Tca8113.
Table 1: Cell Viability
| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |
| Tca8113 | This compound | 15 µM | 48 hours | IC50 (50% inhibitory concentration) | [4] |
Table 2: Apoptosis and Cell Cycle Regulation
| Cell Line | Treatment | Effect on Protein Expression | Outcome | Reference |
| Tca8113 | This compound | Upregulation of Bax and p21 | Induction of apoptosis | [5] |
| Downregulation of Bcl-2, CDK2, and Cyclin A2 | Cell cycle arrest at S phase | [5] |
Note: Specific quantitative data on the percentage of apoptotic cells and the percentage of cells in the S phase of the cell cycle from the key study by Li et al. (2017) were not publicly available.
Signaling Pathways
The signaling network affected by this compound in oral squamous carcinoma is complex. The primary pathway involves the blockade of PGE2-EP4 signaling, which in turn inhibits the downstream Extracellular signal-regulated kinase (ERK) pathway.[1] This inhibition of ERK phosphorylation is a critical step in the anti-proliferative effects of this compound.[1]
Furthermore, the regulation of apoptosis- and cell cycle-related proteins suggests the involvement of intrinsic apoptotic pathways and cell cycle checkpoint control mechanisms.
// Nodes PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L161982 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(S Phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2_CyclinA [label="CDK2 / Cyclin A2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PGE2 -> EP4 [label="Binds to"]; L161982 -> EP4 [label="Blocks", arrowhead=tee, color="#EA4335"]; EP4 -> ERK [label="Activates"]; ERK -> Proliferation [label="Promotes"]; ERK -> Apoptosis [label="Inhibits", arrowhead=tee]; L161982 -> ERK [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; L161982 -> Proliferation [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; L161982 -> Apoptosis [label="Induces", style=dashed, color="#34A853"]; L161982 -> CellCycleArrest [label="Induces", style=dashed, color="#34A853"]; L161982 -> Bax [label="Upregulates", style=dashed, color="#34A853"]; L161982 -> Bcl2 [label="Downregulates", arrowhead=tee, style=dashed, color="#EA4335"]; L161982 -> p21 [label="Upregulates", style=dashed, color="#34A853"]; L161982 -> CDK2_CyclinA [label="Downregulates", arrowhead=tee, style=dashed, color="#EA4335"]; Bax -> Apoptosis [label="Promotes"]; Bcl2 -> Apoptosis [label="Inhibits", arrowhead=tee]; p21 -> CDK2_CyclinA [label="Inhibits", arrowhead=tee]; CDK2_CyclinA -> CellCycleArrest [label="Regulates S phase progression", arrowhead=tee]; } .dot
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments used to characterize the effects of this compound in OSCC.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Protocol:
-
Seed Tca8113 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Treat Tca8113 cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, p21, CDK2, Cyclin A2, phospho-ERK, total-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat Tca8113 cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Flow Cytometry for Apoptosis Assay
Apoptosis can be quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
Protocol:
-
Treat Tca8113 cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The EP4 receptor antagonist this compound demonstrates significant anti-tumor activity in oral squamous carcinoma cells by inhibiting the PGE2-EP4 signaling axis. Its ability to suppress proliferation, induce apoptosis, and cause cell cycle arrest highlights its potential as a therapeutic agent for OSCC. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. This guide provides a comprehensive resource for researchers and drug development professionals working on novel therapies for oral cancer.
References
L-161982 and Prostaglandin E2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the selective EP4 receptor antagonist, L-161982, and the endogenous prostanoid, Prostaglandin E2 (PGE2). This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying this interaction, and visualizes the core signaling pathways and experimental workflows.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression. Its diverse effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a significant target in various diseases due to its role in mediating PGE2-induced cell proliferation, survival, and inflammation.
This compound is a potent and selective antagonist of the EP4 receptor.[1] By competitively inhibiting the binding of PGE2 to the EP4 receptor, this compound effectively blocks the downstream signaling cascades initiated by this interaction. This targeted antagonism has shown promise in preclinical models for treating conditions such as cancer and inflammatory disorders.[2][3] This guide will explore the specifics of this molecular interaction and the methodologies used to characterize it.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction between this compound, PGE2, and the EP4 receptor.
Table 1: Binding Affinity of this compound for Human Prostanoid Receptors
| Receptor Subtype | Ki (μM) |
| EP4 | 0.024 |
| EP1 | 19 |
| EP2 | 23 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| TP | 0.71 |
Data sourced from multiple studies, confirming the high selectivity of this compound for the EP4 receptor.[1][4][5]
Table 2: Functional Activity of this compound and PGE2
| Assay | Compound | Cell Line | Parameter | Value |
| Cell Proliferation | This compound | HCA-7 | Inhibition of PGE2-induced proliferation | 10 μM completely blocks effect |
| ERK Phosphorylation | This compound | HCA-7 | Inhibition of PGE2-induced phosphorylation | 10 μM completely blocks effect |
| cAMP Accumulation | PGE2 | Juxtaglomerular Cells | EC50 | ~1.6 - 29 nM (agonist dependent) |
Data highlights the functional antagonism of this compound on PGE2-mediated cellular responses.[2][6]
Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway and this compound Inhibition
The binding of PGE2 to its EP4 receptor initiates a signaling cascade that plays a crucial role in cell proliferation and survival. This compound acts as a competitive antagonist, blocking these downstream effects.
Caption: PGE2-EP4 signaling pathway and its inhibition by this compound.
Experimental Workflow: Western Blot for ERK Phosphorylation
A common method to assess the antagonistic activity of this compound is to measure its effect on PGE2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted for determining the effect of this compound on PGE2-induced cell proliferation in HCA-7 cells.
Materials:
-
HCA-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound solution
-
PGE2 solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCA-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for an additional 24 hours.
-
Treatment:
-
Pre-treat the cells with 10 µM this compound for 2 hours.
-
Add 2.1 µM PGE2 to the wells (with and without this compound) and incubate for 72 hours. Include appropriate vehicle controls.
-
-
Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
Western Blot for ERK and CREB Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of ERK and CREB in HCA-7 cells following treatment with PGE2 and this compound.[7]
Materials:
-
HCA-7 cells
-
6-well plates
-
This compound solution
-
PGE2 solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HCA-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 24 hours.
-
Pre-treat with 10 µM this compound for 1 hour.
-
Stimulate with 2.1 µM PGE2 for 1 hour (for p-ERK) or 30 minutes (for p-CREB).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted according to manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-ERK).
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
-
Membrane preparation from cells expressing the human EP4 receptor
-
[3H]-PGE2 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the EP4 receptor-containing membranes, a fixed concentration of [3H]-PGE2 (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PGE2) from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value from the curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This protocol outlines the use of a competitive ELISA to measure changes in intracellular cyclic AMP (cAMP) levels in response to PGE2 and this compound.
Materials:
-
Cells expressing the EP4 receptor
-
This compound solution
-
PGE2 solution
-
cAMP ELISA kit
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat with this compound for 30-60 minutes.
-
Stimulate with PGE2 for 10-15 minutes.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions (typically with a provided lysis buffer or 0.1 M HCl).
-
ELISA Procedure (General Steps):
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated cAMP and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the known cAMP standards. Use this curve to calculate the cAMP concentration in the cell lysates.
Conclusion
This compound is a highly selective and potent antagonist of the EP4 receptor, effectively blocking the downstream signaling pathways activated by PGE2. This antagonism leads to the inhibition of key cellular processes such as proliferation and survival, which are often dysregulated in cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interactions between this compound, PGE2, and the EP4 receptor, facilitating further drug development and a deeper understanding of PGE2-mediated pathophysiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. This compound - LabNet Biotecnica [labnet.es]
- 6. Prostaglandin E2 EP2 and EP4 receptor activation mediates cAMP-dependent hyperpolarization and exocytosis of renin in juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-161,982: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-161,982 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its development has provided a critical tool for elucidating the physiological and pathophysiological roles of the EP4 receptor. This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and mechanism of action of L-161,982. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to support further research and drug development efforts in areas such as inflammation and oncology.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammation, pain, bone metabolism, and cancer progression. The discovery and development of selective EP4 antagonists are therefore of high scientific and clinical importance. L-161,982 has emerged as a valuable pharmacological tool for investigating the specific functions of the EP4 receptor.
Discovery and Synthesis
While the specific details of the initial discovery and synthesis of L-161,982 are not extensively documented in publicly available literature, it is understood to have been developed as part of a program aimed at identifying selective EP4 receptor antagonists. The chemical formula of L-161,982 is C32H29F3N4O4S2, and its molecular weight is 654.7 g/mol .
Pharmacological Profile
Binding Affinity and Selectivity
L-161,982 exhibits high affinity and selectivity for the human EP4 receptor. Radioligand binding assays have been instrumental in characterizing its binding profile. The inhibitory constant (Ki) values for L-161,982 against a panel of human prostanoid receptors are summarized in the table below.
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| EP1 | 17 |
| EP2 | 23 |
| EP3 | 1.9 |
| DP | 5.1 |
| FP | 5.6 |
| IP | 6.7 |
| TP | 0.71 |
Data compiled from multiple sources.
Mechanism of Action
L-161,982 functions as a competitive antagonist at the EP4 receptor. The binding of PGE2 to the EP4 receptor typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate downstream targets, including the transcription factor CREB (cAMP response element-binding protein). L-161,982 blocks the initial step of this pathway by preventing PGE2 from binding to the EP4 receptor.
A critical pathway affected by L-161,982 is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. In various cell types, including the HCA-7 colon cancer cell line, PGE2 has been shown to induce the phosphorylation and activation of ERK1/2. L-161,982 effectively blocks this PGE2-induced ERK phosphorylation, thereby inhibiting downstream cellular processes such as cell proliferation.[1][2]
Key Experimental Data and Protocols
Inhibition of PGE2-Induced ERK Phosphorylation
A hallmark of L-161,982's activity is its ability to inhibit the PGE2-stimulated phosphorylation of ERK. This is typically assessed by Western blot analysis.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment: HCA-7 cells are cultured to approximately 80% confluency. Cells are then serum-starved for 24 hours. Following serum starvation, cells are pre-incubated with L-161,982 (e.g., 10 µM) for 1 hour before stimulation with PGE2 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2. Subsequently, the membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to confirm equal loading.
Inhibition of Cell Proliferation
L-161,982 has been demonstrated to inhibit the proliferation of cancer cells that are dependent on PGE2-EP4 signaling. The MTT assay is a common method to evaluate cell viability and proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: HCA-7 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of L-161,982. After a 1-hour pre-incubation, PGE2 is added to the wells to stimulate proliferation. Control wells receive vehicle only.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by L-161,982 and a typical experimental workflow for its characterization.
Caption: PGE2-EP4 Signaling Pathway and the inhibitory action of L-161,982.
Caption: A typical workflow for the preclinical development of L-161,982.
Conclusion
L-161,982 is a well-characterized, potent, and selective EP4 receptor antagonist that has been instrumental in advancing our understanding of PGE2 signaling. Its ability to block the EP4/cAMP/PKA/ERK/CREB pathway provides a clear mechanism for its observed effects on cell proliferation and inflammation. This technical guide consolidates the key pharmacological data and experimental methodologies related to L-161,982, offering a valuable resource for researchers and drug development professionals working on EP4-targeted therapies. Further investigation into the therapeutic potential of L-161,982 and its analogs is warranted in various disease contexts.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective EP4 Receptor Antagonist L-161982: A Technical Guide to its Effects on ERK Phosphorylation and Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism and cellular effects of L-161982, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its impact on the Extracellular signal-regulated kinase (ERK) signaling pathway and its subsequent influence on cell proliferation, with a focus on cancer cell lines.
Introduction
Prostaglandin E2, an eicosanoid synthesized by cyclooxygenases, plays a pivotal role in various physiological and pathological processes, including inflammation and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in promoting cell proliferation and survival in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool to investigate the roles of the EP4 receptor and as a potential lead compound for drug development. This guide summarizes the key findings on this compound's mechanism of action, with a specific focus on its inhibitory effects on ERK phosphorylation and cell proliferation.
Mechanism of Action: Inhibition of the EP4/ERK/CREB Signaling Pathway
This compound exerts its effects by selectively binding to and blocking the EP4 receptor. This antagonism prevents the binding of PGE2 and disrupts the downstream signaling cascade. In many cancer cell types, particularly colon cancer, the binding of PGE2 to the EP4 receptor activates a signaling pathway that involves the phosphorylation and activation of ERK (also known as p44/42 MAPK). Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates various transcription factors, including the cAMP response element-binding protein (CREB). This leads to the expression of genes involved in cell proliferation and survival.[1][2][3] By blocking the initial step of this cascade, this compound effectively inhibits ERK phosphorylation and the subsequent cellular responses.[2]
References
In-Depth Technical Guide: Basic Research Applications of L-161982 in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research applications of L-161,982, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4. It is designed to be a core resource for researchers and professionals in the fields of inflammation and drug development, offering detailed information on the compound's mechanism of action, experimental use, and the signaling pathways it modulates.
Core Concepts: Mechanism of Action of L-161,982
L-161,982 functions as a potent and selective antagonist of the EP4 receptor.[1] Prostaglandin E2 (PGE2) is a key lipid mediator that plays a complex role in inflammation.[2][3] It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The EP4 receptor, in particular, is coupled to Gαs proteins, and its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is involved in modulating immune responses, cell proliferation, and pain perception.[2][3] By selectively blocking the binding of PGE2 to the EP4 receptor, L-161,982 inhibits these downstream signaling events, thereby exerting its anti-inflammatory effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of L-161,982.
Table 1: Receptor Binding Affinity of L-161,982
| Receptor | Ki (μM) | Species | Reference |
| EP4 | 0.024 | Human | [1] |
| EP1 | 19 | Human | [1] |
| EP2 | 23 | Human | [1] |
| EP3 | 1.90 | Human | [1] |
| DP | 5.10 | Human | [1] |
| FP | 5.63 | Human | [1] |
| IP | 6.74 | Human | [1] |
| TP | 0.71 | Human | [1] |
Table 2: In Vitro Efficacy of L-161,982
| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation | HCA-7 (colon cancer) | 10 μM L-161,982 for 2 hours, followed by PGE2 stimulation | Blocked PGE2-induced cell proliferation | [3] |
| ERK Phosphorylation | HCA-7 (colon cancer) | 10 μM L-161,982 for 1 hour, followed by PGE2 stimulation | Completely blocked PGE2-induced ERK phosphorylation | [3] |
| Apoptosis and Cell Cycle Arrest | Tca8113 (oral squamous carcinoma) | 5, 10, 15, 20 μM L-161,982 for 24, 48, 72 hours | Induced apoptosis and cell cycle arrest; inhibited PGE2-induced proliferation (IC50 of 15 μM at 48 hours) | [4] |
Table 3: In Vivo Efficacy of L-161,982 in a Collagen-Induced Arthritis (CIA) Mouse Model
| Animal Model | Dosage and Administration | Key Findings | Reference |
| DBA/1 Mice | 5 mg/kg L-161,982, intraperitoneal injection, once daily for 2 weeks | Reduced arthritis scores and joint swelling. Decreased plasma and tissue levels of IL-17 and MCP-1. Increased proportion of regulatory T cells (Tregs). | [2][5] |
Signaling Pathways and Visualizations
The anti-inflammatory effects of L-161,982 are mediated through the inhibition of the PGE2-EP4 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling events, a typical experimental workflow, and the logical relationships in the study of L-161,982.
Caption: PGE2-EP4 signaling pathway and its inhibition by L-161,982.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of L-161,982.
Caption: Logical relationship of L-161,982's action in inflammation.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from standard SRB assay procedures and the methodology used in studies with L-161,982.[3]
Objective: To determine the effect of L-161,982 on PGE2-induced cell proliferation.
Materials:
-
HCA-7 cells (or other relevant cell line)
-
96-well microtiter plates
-
Complete cell culture medium
-
L-161,982
-
Prostaglandin E2 (PGE2)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed HCA-7 cells in 96-well plates at a density of approximately 8 x 104 cells per well and allow them to adhere for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Pre-incubate the cells with 10 μM L-161,982 (or desired concentrations) for 2 hours.
-
Stimulation: Following pre-incubation, stimulate the cells with PGE2 for 72 hours. Include appropriate controls (vehicle control, PGE2 only, L-161,982 only).
-
Cell Fixation: Gently add 50 μL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with tap water. Air-dry the plates completely.
-
Staining: Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.
-
Solubilization: Add 200 μL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the PGE2-stimulated control.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol is based on the methodology described for testing L-161,982 in a CIA mouse model.[2]
Objective: To evaluate the anti-inflammatory efficacy of L-161,982 in an in vivo model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
L-161,982
-
Vehicle control (e.g., PBS)
-
Syringes and needles for immunization and administration
-
Calipers for measuring paw thickness
-
ELISA kits for IL-17 and MCP-1
-
Flow cytometry reagents for Treg cell analysis
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 μL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 μL of the emulsion intradermally at a site near the primary injection.
-
Treatment Administration: Begin daily intraperitoneal injections of L-161,982 (5 mg/kg) or vehicle control. Treatment can be initiated prophylactically (from day 0) or therapeutically (after the onset of arthritis).
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Sample Collection (End of Study): At the end of the study (e.g., day 35-42), collect blood for plasma analysis. Euthanize the mice and collect joint tissues for histopathology and spleens and lymph nodes for cell analysis.
-
Cytokine Analysis: Measure the levels of IL-17 and MCP-1 in the plasma and homogenized joint tissue using ELISA.
-
Treg Cell Analysis: Prepare single-cell suspensions from the spleens and lymph nodes. Stain the cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3 and analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.
-
Histopathology: Fix joint tissues in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw thickness, cytokine levels, and Treg cell percentages between the L-161,982-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
L-161,982 is a valuable research tool for investigating the role of the PGE2-EP4 signaling pathway in inflammation. Its high selectivity for the EP4 receptor allows for the specific interrogation of this pathway in various in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of EP4 antagonism in inflammatory diseases.
References
- 1. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 5. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The EP4 Antagonist L-161,982: A Technical Overview of its Preclinical Evaluation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161,982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is increasingly implicated in the pathogenesis of various cancers. Its activation by PGE2 can promote tumor growth, proliferation, invasion, and immunosuppression. Consequently, the targeted inhibition of the EP4 receptor with antagonists like L-161,982 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the preliminary preclinical studies on L-161,982, focusing on its mechanism of action, effects on cancer cells, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
L-161,982 exerts its anti-cancer effects by competitively binding to the EP4 receptor, thereby blocking the downstream signaling cascades initiated by its natural ligand, PGE2. A primary pathway affected by L-161,982 is the EP4/ERK/CREB signaling axis.[1] In numerous cancer cell lines, particularly colon cancer, PGE2 binding to EP4 activates extracellular signal-regulated kinases (ERK1/2), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of genes involved in cell proliferation and survival. L-161,982 effectively abrogates this process by preventing the initial activation of the EP4 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of L-161,982 in various cancer cell lines.
Table 1: In Vitro Efficacy of L-161,982 on Cell Proliferation and Signaling
| Cell Line | Cancer Type | L-161,982 Concentration | Effect | Reference |
| HCA-7 | Colon Cancer | 10 µM | Completely blocks PGE2-induced cell proliferation. | |
| HCA-7 | Colon Cancer | 2.5 µM, 5.0 µM, 10 µM | Attenuates and at 10µM completely blocks PGE2-induced ERK phosphorylation. | |
| Tca8113 | Oral Squamous Carcinoma | 15 µM | IC50 for inhibition of cell proliferation after 48 hours.[2] | |
| Tca8113 | Oral Squamous Carcinoma | Not Specified | Completely blocks PGE2-stimulated ERK phosphorylation.[3] |
Table 2: Effects of L-161,982 on Cell Cycle and Apoptosis in Tca8113 Oral Squamous Carcinoma Cells
| Treatment | Effect on Cell Cycle | Effect on Apoptosis | Key Protein Modulations | Reference |
| L-161,982 | Induces S phase arrest | Induces apoptosis | Upregulates: Bax, p21; Downregulates: Bcl-2, CDK2, Cyclin A2 | [3] |
Key Experimental Methodologies
This section provides detailed protocols for the principal assays used to characterize the in vitro activity of L-161,982.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of L-161,982, with or without PGE2 stimulation, and incubate for the desired period (e.g., 48-72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.[5][6]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Solubilization: Allow the plates to air-dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[6]
Analysis of ERK Phosphorylation: Western Blotting
Western blotting is employed to detect the phosphorylation status of ERK1/2, key proteins in the signaling pathway inhibited by L-161,982.
Protocol:
-
Cell Lysis: After treatment with L-161,982 and/or PGE2, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and load equal amounts of protein onto a 10% or 12% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting: Following treatment with L-161,982, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[11]
-
PI Staining: Add a solution containing propidium iodide to the cells and incubate in the dark for at least 15-30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[13]
Apoptosis Detection: Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: PGE2/EP4 Signaling Pathway and Inhibition by L-161,982.
Caption: Experimental Workflow for Western Blot Analysis of ERK Phosphorylation.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 3. The EP4 antagonist, L-161,982, induces apoptosis, cell cycle arrest, and inhibits prostaglandin E2-induced proliferation in oral squamous carcinoma Tca8113 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for L-161982 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-161982, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP4, in cell culture experiments. The information detailed below is intended to facilitate research into EP4-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer biology and inflammation.
Introduction
This compound is a selective EP4 receptor antagonist that has been instrumental in elucidating the role of the PGE2/EP4 signaling axis in cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] By binding to the EP4 receptor, this compound effectively blocks the downstream signaling cascade initiated by PGE2, making it a valuable tool for studying the therapeutic potential of EP4 antagonism.
Mechanism of Action
Prostaglandin E2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] The EP4 receptor is coupled to the Gαs protein. Upon PGE2 binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can then trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The activation of the EP4/ERK/CREB pathway has been shown to play a role in promoting cell proliferation, notably in colon cancer cells.[4][5] this compound acts by competitively inhibiting the binding of PGE2 to the EP4 receptor, thereby preventing the initiation of this signaling cascade.
Signaling Pathway of PGE2 via EP4 Receptor and Inhibition by this compound
Caption: PGE2/EP4 signaling pathway and its inhibition by this compound.
Data Presentation
This compound Receptor Binding Affinity
The selectivity of this compound for the human EP4 receptor over other prostanoid receptors is a key feature of this antagonist. The following table summarizes the binding affinities (Ki values) of this compound for various human prostanoid receptors.
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| EP1 | 19 |
| EP2 | 23 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| TP | 0.71 |
| Data sourced from Tocris Bioscience and Cayman Chemical.[6] |
Recommended Concentrations for Cell Culture Experiments
The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on published studies, the following concentrations have been shown to be effective.
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HCA-7 (Colon Cancer) | 2.5 - 10 µM | 60 minutes (pre-incubation) | Attenuation and complete blockade of PGE2-induced ERK phosphorylation.[4] | --INVALID-LINK-- |
| HCA-7 (Colon Cancer) | 10 µM | 2 hours | Blockade of PGE2-induced cell proliferation.[1] | --INVALID-LINK-- |
| Tca8113 (Oral Squamous Carcinoma) | Not specified | Not specified | Induces apoptosis, cell cycle arrest, and inhibits PGE2-induced proliferation.[1] | --INVALID-LINK-- |
| Human Macrophages (LPS-activated) | 100 nM | Not specified | Reverses the anti-inflammatory action of PGE2.[6] | --INVALID-LINK-- |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
This compound is soluble in organic solvents such as DMSO and DMF.[6]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol 1: Inhibition of PGE2-Induced ERK Phosphorylation in HCA-7 Cells
This protocol is adapted from studies demonstrating the blockade of PGE2-induced signaling by this compound.[4]
Caption: Workflow for assessing this compound's effect on ERK phosphorylation.
Materials:
-
HCA-7 colon cancer cells
-
Dulbecco's Modification of Eagle's Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin[4]
-
This compound
-
Prostaglandin E2 (PGE2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies
Procedure:
-
Cell Culture: Culture HCA-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.
-
Treatment: Pre-incubate the serum-starved cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 60 minutes.[4]
-
Stimulation: Add PGE2 (e.g., 2.1 µM) to the culture medium and incubate for an additional 30-60 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Following incubation with appropriate secondary antibodies, visualize the protein bands and quantify the signal.
Protocol 2: Cell Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCA-7)
-
Complete growth medium
-
This compound
-
PGE2 (if investigating inhibition of PGE2-induced proliferation)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or direct cell counting)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, PGE2, a combination of both, or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a chosen method. For example, with an MTT assay, add the MTT reagent to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals before measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle-treated control group to determine the percentage of proliferation or inhibition.
Concluding Remarks
This compound is a powerful research tool for investigating the roles of the EP4 receptor in health and disease. The protocols and data provided herein serve as a starting point for designing and conducting robust cell culture experiments. Researchers are encouraged to optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful consideration of appropriate controls is essential for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]
Application Notes: Detecting the Inhibitory Effect of L-161,982 on ERK Phosphorylation via Western Blot
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. Prostaglandin E2 (PGE2) has been shown to promote cancer cell proliferation by activating this pathway through its receptors. L-161,982 is a selective antagonist of the EP4 receptor, one of the receptors for PGE2.[2][3] By blocking the EP4 receptor, L-161,982 can inhibit PGE2-induced ERK phosphorylation and subsequent downstream signaling, making it a compound of interest for cancer therapeutics.[2][4][5] These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of L-161,982 on ERK phosphorylation in a cell-based assay.
Signaling Pathway Overview
PGE2 binds to the G-protein coupled receptor EP4, initiating a downstream signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, promoting cell proliferation. L-161,982 acts as a competitive antagonist at the EP4 receptor, preventing PGE2 binding and thereby inhibiting the entire downstream signaling cascade, including ERK phosphorylation.
Experimental Protocol
This protocol outlines the steps to assess the effect of L-161,982 on PGE2-induced ERK phosphorylation in a selected cell line (e.g., HCA-7 colon cancer cells).
Materials and Reagents
-
Cell Line: HCA-7 or other suitable cell line expressing the EP4 receptor.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
L-161,982
-
Prostaglandin E2 (PGE2)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total ERK1/2 antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Cell Migration with the Selective EP4 Antagonist L-161,982
Introduction
Cell migration is a fundamental biological process essential for tissue development, immune response, and wound healing. However, its dysregulation is a hallmark of pathological conditions, most notably cancer metastasis. The prostaglandin E2 (PGE2) signaling pathway, particularly through its E-prostanoid 4 (EP4) receptor, has been identified as a critical regulator of cell migration in various cancer types.[1][2] L-161,982 is a potent and selective antagonist of the EP4 receptor, making it an invaluable tool for dissecting the role of the PGE2/EP4 axis in cell motility and for evaluating its therapeutic potential.[3][4]
Upon activation by its ligand PGE2, the EP4 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades that promote cell migration.[1] These pathways can include the activation of the PI3K/Akt and ERK/MAPK signaling pathways, leading to cytoskeletal rearrangements and changes in cell adhesion necessary for cell movement.[1][5][6] By selectively blocking the EP4 receptor, L-161,982 allows researchers to inhibit these pro-migratory signals and quantify the impact on cell migration.[7][8]
These application notes provide detailed protocols for two standard in vitro methods to assess cell migration: the Transwell (or Boyden chamber) assay and the wound healing (or scratch) assay, utilizing L-161,982 as a specific inhibitor of the EP4 signaling pathway.
Signaling Pathway Overview
PGE2 binding to the EP4 receptor triggers a conformational change, leading to the activation of downstream signaling pathways that converge to promote cell migration. L-161,982 acts by competitively binding to the EP4 receptor, preventing PGE2 from initiating this cascade. The diagram below illustrates the inhibitory action of L-161,982 on the EP4 signaling pathway.
Experimental Protocols
Two common methods for assessing cell migration in vitro are the Transwell assay and the wound healing assay. The choice of assay depends on the specific research question and cell type. The Transwell assay is ideal for studying chemotaxis, while the wound healing assay is suitable for observing collective cell migration.
Protocol 1: Transwell Cell Migration (Chemotaxis) Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.[9][10][11] L-161,982 can be added to assess its inhibitory effect on this directed migration.
Materials:
-
24-well Transwell inserts (8 µm pore size is common, but may need optimization)
-
24-well tissue culture plates
-
Cell culture medium (serum-free for starvation, and with chemoattractant)
-
Chemoattractant (e.g., PGE2, FBS, or a specific growth factor)
-
L-161,982 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Stain (e.g., 0.1% Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay to minimize basal migration.
-
On the day of the experiment, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of PGE2) to the lower wells of the 24-well plate.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of L-161,982 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell type (typically 4-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative for 15-20 minutes.
-
Wash the inserts with PBS and stain the cells by immersing in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the migrated cells on the underside of the membrane using an inverted microscope.
-
Count the cells in several (e.g., 3-5) random fields of view for each insert and calculate the average.
-
Data can be expressed as the number of migrated cells per field or as a percentage of migration relative to the vehicle control.
-
Protocol 2: Wound Healing (Scratch) Assay
This method assesses the rate at which a cell monolayer closes a mechanically created gap.[12][13] It is useful for studying collective cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Cell culture medium
-
L-161,982 (stock solution in DMSO)
-
PBS
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[13]
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with fresh medium containing various concentrations of L-161,982 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
-
Imaging:
-
Immediately capture an image of the scratch at time zero (T=0). Mark reference points on the plate to ensure the same field is imaged each time.[12]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same scratch area at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.[12][13]
-
-
Data Analysis:
-
Measure the area or the width of the cell-free gap at each time point using image analysis software (like ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
Compare the rate of wound closure between the L-161,982 treated groups and the vehicle control.
-
Experimental Workflow and Data Presentation
The following flowchart outlines the key steps in a Transwell migration assay using L-161,982.
Expected Results and Data Summary
Treatment with L-161,982 is expected to cause a dose-dependent inhibition of cell migration in cell lines where the EP4 receptor plays a pro-migratory role. The results can be summarized in a table for clear comparison.
Table 1: Example Data for L-161,982 Inhibition of Cell Migration (Transwell Assay)
| Treatment Group | L-161,982 Conc. (µM) | Average Migrated Cells per Field (± SD) | % Migration Inhibition |
| Vehicle Control | 0 (DMSO) | 150 ± 12 | 0% |
| L-161,982 | 0.1 | 115 ± 9 | 23.3% |
| L-161,982 | 1.0 | 65 ± 7 | 56.7% |
| L-161,982 | 10.0 | 25 ± 4 | 83.3% |
| Negative Control | No Chemoattractant | 10 ± 2 | 93.3% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and chemoattractant used.
Conclusion
The selective EP4 antagonist L-161,982 is a powerful pharmacological tool for investigating the role of the PGE2/EP4 signaling axis in cell migration. The protocols provided for the Transwell and wound healing assays offer robust methods to quantify the inhibitory effects of L-161,982 on both chemotactic and collective cell migration. These assays can provide valuable insights into the mechanisms of cancer metastasis and aid in the development of novel therapeutic strategies targeting the EP4 receptor.
References
- 1. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E 2 receptor EP4 regulates cell migration through Orai1 (Journal Article) | OSTI.GOV [osti.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2-EP4 receptor promotes endothelial cell migration via ERK activation and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. clyte.tech [clyte.tech]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols: Quantifying Apoptosis Induction by L-161982, a Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor, a G-protein coupled receptor, is implicated in various cellular processes, including proliferation, inflammation, and survival.[3][4][5] Notably, the EP4 signaling pathway is often dysregulated in various cancers, contributing to tumor growth and resistance to apoptosis.[3][6][7] this compound has been shown to block PGE2-induced cell proliferation and signaling pathways, such as the ERK/CREB pathway, in cancer cells.[6][8][9] Furthermore, studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[9] For instance, in oral squamous carcinoma cells, this compound was found to induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[9]
These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cell lines following treatment with this compound. The primary methods covered are Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a Caspase-3 activity assay.
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound antagonizes the EP4 receptor, leading to apoptosis.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for this compound treatment when assessing apoptosis. Note: Optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | Recommended Range | Reference |
| This compound Concentration | 5 - 20 µM | [2][9] |
| Incubation Time | 24 - 72 hours | [2][6][9] |
| Vehicle Control | DMSO (concentration should not exceed 0.1%) | [10] |
| Positive Control (Apoptosis) | Staurosporine (1 µM) for 4-6 hours | [11][12] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and plasma membrane integrity.[13][14][15]
Materials and Reagents:
-
This compound (Cayman Chemical or equivalent)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[13][15]
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
-
Washing:
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis:
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorometric substrate.[10][16][17]
Materials and Reagents:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Caspase-3 Activity Assay Kit (Fluorometric) containing:
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Ex/Em = 380/420-460 nm)[16][17]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) and treat with this compound as described in Protocol 1, step 2.
-
-
Cell Lysate Preparation:
-
Following treatment, collect the cells and centrifuge at 500 x g for 5 minutes.[10]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[10][16]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the debris.[10]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize samples.[10]
-
Caspase-3 Assay:
-
Data Measurement: Measure the fluorescence at an excitation of 380 nm and an emission of 420-460 nm using a microplate reader.[16][17]
Data Analysis:
-
Subtract the background reading (from a well with Lysis Buffer only) from all sample readings.
-
Express the results as fold-change in caspase-3 activity relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line is resistant to this compound-induced apoptosis. | Verify EP4 receptor expression in your cell line. Consider using a different cell line. | |
| High background in Caspase-3 assay | Insufficient washing of cells. | Ensure complete removal of media and wash cells thoroughly with ice-cold PBS. |
| Protease activity in the lysate. | Keep lysates on ice at all times. | |
| High percentage of necrotic cells (Annexin V+/PI+) | This compound concentration is too high. | Reduce the concentration of this compound. |
| Harsh cell handling. | Handle cells gently during harvesting and washing steps. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 3. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 6. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The EP4 antagonist, L-161,982, induces apoptosis, cell cycle arrest, and inhibits prostaglandin E2-induced proliferation in oral squamous carcinoma Tca8113 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-techne.com [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: L-161982 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-161982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is frequently overexpressed in various cancers and its activation by PGE2 promotes tumor growth, proliferation, invasion, and chemoresistance. By blocking the PGE2/EP4 signaling axis, this compound has emerged as a promising agent to enhance the efficacy of conventional chemotherapy and overcome drug resistance. These application notes provide a comprehensive overview of the use of this compound in combination with standard chemotherapy agents, including cisplatin, oxaliplatin, paclitaxel, and doxorubicin. Detailed protocols for key in vitro experiments are provided to facilitate further research and drug development in this area.
Mechanism of Action: this compound in Sensitizing Cancer Cells to Chemotherapy
This compound enhances the cytotoxic effects of chemotherapy through multiple mechanisms:
-
Inhibition of Pro-Survival Signaling: this compound blocks the activation of downstream signaling pathways mediated by the EP4 receptor, such as the PI3K/Akt and ERK/MAPK pathways, which are crucial for cancer cell survival and proliferation.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting pro-survival signals, this compound can induce apoptosis and cause cell cycle arrest, thereby rendering cancer cells more susceptible to the DNA-damaging effects of chemotherapy.[1]
-
Overcoming Chemoresistance: The PGE2/EP4 axis is implicated in the development of resistance to various chemotherapeutic agents. This compound has been shown to re-sensitize resistant cancer cells to drugs like cisplatin and oxaliplatin.[2]
-
Targeting Cancer Stem Cells (CSCs): The EP4 signaling pathway plays a role in maintaining the cancer stem cell phenotype, which is associated with tumor recurrence and chemoresistance. This compound can inhibit tumorsphere formation, a characteristic of CSCs.
-
Modulation of the Tumor Microenvironment: EP4 signaling contributes to an immunosuppressive tumor microenvironment. While beyond the scope of these in vitro protocols, it is noteworthy that this compound can modulate immune responses, which can be synergistic with chemotherapy.
Signaling Pathway Overview
Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream pro-survival pathways.
Quantitative Data Summary
The following tables summarize the synergistic effects of this compound in combination with various chemotherapy agents.
Table 1: this compound in Combination with Platinum-Based Agents
| Cell Line | Chemotherapy Agent | This compound Conc. (µM) | Chemotherapy Conc. | Effect | Reference |
| Cisplatin-resistant Gastric Cancer Cells | Cisplatin | Not Specified | Not Specified | Sensitization to cisplatin | [2] |
| Oxaliplatin-resistant Colon Cancer (HT-29 OXR) | Oxaliplatin | 10 | 25 µM | Increased sub-G1 population (apoptosis) | |
| Oxaliplatin-resistant Colon Cancer (HT-29 OXR) | Oxaliplatin | 10 | 50 µM | Significant reduction in GSH levels, increased ROS |
Table 2: this compound in Combination with Other Chemotherapy Agents
| Cell Line | Chemotherapy Agent | This compound Conc. (µM) | Chemotherapy Conc. | Effect | Reference |
| Doxorubicin-resistant Mammary Tumor Cells | Doxorubicin | Not Specified | Not Specified | Blocked induction of myeloid-derived suppressor cells (MDSCs) | [2] |
| Gynecologic Uterine Smooth Muscle Tumors | Docetaxel | Not Specified | Not Specified | Sensitization to docetaxel (using other EP4 antagonists) | [2] |
Note: Quantitative data for this compound in combination with paclitaxel and doxorubicin is limited in the currently available literature. The provided information is based on studies using other EP4 antagonists or investigating related mechanisms.
Experimental Protocols
The following are detailed protocols for assessing the synergistic effects of this compound and chemotherapy agents in vitro.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent separately.
-
To determine the IC50 of each drug, treat cells with increasing concentrations of each agent alone.
-
For combination studies, treat cells with a fixed concentration of this compound and varying concentrations of the chemotherapy agent, or vice versa. A checkerboard titration can also be performed.
-
Include a vehicle control (e.g., DMSO) and untreated control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination.
Caption: Workflow for assessing cell viability using the MTT assay.
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
Procedure:
-
Perform cell viability assays for each drug alone and in combination at various concentrations.
-
Use software like CompuSyn to calculate the CI values.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Standard workflow for Western Blot analysis.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Ultra-low attachment plates
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
Treated and control cells
Procedure:
-
Cell Seeding: Seed single cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL) in serum-free medium.
-
Drug Treatment: Add this compound and/or the chemotherapy agent to the medium.
-
Incubation: Incubate for 7-14 days, replenishing the medium and drugs every 3-4 days.
-
Quantification: Count the number and measure the size of the tumorspheres formed in each well.
Conclusion
The combination of the EP4 antagonist this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome chemoresistance. The protocols and data presented in these application notes provide a framework for researchers to further investigate and validate the therapeutic potential of this combination approach in various cancer models. Careful experimental design and quantitative analysis, as outlined here, will be crucial in advancing this strategy towards clinical application.
References
Troubleshooting & Optimization
Technical Support Center: L-161982 and ERK Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of inhibition of ERK phosphorylation when using the selective EP4 receptor antagonist, L-161982. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit ERK phosphorylation, but I am not observing any effect. Is this expected?
A1: The expected outcome when using this compound is the inhibition of ERK phosphorylation induced by EP4 receptor activation. Published studies have demonstrated that this compound effectively blocks ERK phosphorylation downstream of the EP4 receptor in specific cell lines, such as HCA-7 colon cancer cells.[1][2][3] If you are not observing inhibition, it is likely due to experimental conditions, cell-specific signaling pathways, or other factors outlined in this guide.
Q2: What is the established mechanism by which the EP4 receptor signals to ERK?
A2: The prostaglandin E2 (PGE2) receptor, EP4, is a G-protein coupled receptor (GPCR). Upon activation, it primarily couples to Gαs to increase intracellular cAMP levels, activating PKA. However, EP4 can also signal through non-canonical pathways, including the PI3K/Akt and MAPK/ERK pathways.[4][5] The activation of ERK can be a direct result of EP4 signaling, making it a valid downstream target for assessing EP4 antagonism.
Q3: Could my cell line be using a different pathway to activate ERK that is not sensitive to this compound?
A3: Yes, this is a possibility. While this compound is a selective antagonist for the EP4 receptor, ERK can be activated by a multitude of other receptors and signaling pathways within a cell.[6] If your experimental stimulus (e.g., PGE2) is activating ERK through a receptor other than EP4 in your specific cell line, or if there is crosstalk from other pathways, you may not observe an inhibitory effect from this compound. It is also possible that in some cellular contexts, EP4 can couple to other G-proteins like Gαi, which can also influence the PI3K/ERK pathway.[7]
Q4: What are the recommended concentrations and incubation times for this compound in in vitro experiments?
A4: In studies with HCA-7 cells, a concentration of 10 µM this compound with a pre-incubation time of 1 hour has been shown to be effective at blocking PGE2-induced ERK phosphorylation.[1][2][8] However, optimal concentrations and incubation times can vary between cell lines and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guide
If you are not observing inhibition of ERK phosphorylation with this compound, please consult the following troubleshooting steps.
Experimental Workflow Troubleshooting
Caption: Troubleshooting workflow for this compound experiments.
| Issue | Possible Cause | Recommended Action |
| No Inhibition Observed | This compound Inactivity: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored as a powder at -20°C and freshly prepared in a suitable solvent like DMSO. Use a new, validated aliquot. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the EP4 receptor in your cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the IC50. | |
| Insufficient Pre-incubation Time: The antagonist may not have had enough time to bind to the EP4 receptors before agonist stimulation. | Increase the pre-incubation time with this compound (e.g., 1 to 4 hours) before adding the agonist. | |
| Weak or No ERK Phosphorylation Signal | Ineffective Agonist: The agonist (e.g., PGE2) may be inactive or used at a suboptimal concentration. | Confirm the activity of your agonist. Perform a dose-response curve for the agonist to ensure you are using a concentration that elicits a robust pERK signal (e.g., EC80). |
| Low EP4 Receptor Expression: Your cell line may not express sufficient levels of the EP4 receptor. | Verify EP4 receptor expression in your cell line using qPCR, Western blotting, or flow cytometry. | |
| Technical Issues with Detection: Problems with the Western blot procedure can lead to weak or no signal. | Ensure your lysis buffer contains phosphatase and protease inhibitors. Use validated primary antibodies for both phospho-ERK and total ERK. Optimize antibody concentrations and incubation times. | |
| High Background ERK Phosphorylation | Serum in Media: Serum contains growth factors that can activate the ERK pathway, masking the effect of your agonist and antagonist. | Serum-starve your cells for a sufficient period (e.g., 4-24 hours) before the experiment to reduce basal pERK levels. |
Quantitative Data Summary
The following table summarizes the quantitative data from a study demonstrating the inhibitory effect of this compound on PGE2-induced ERK phosphorylation in HCA-7 cells.
| Treatment Group | Fold Change in pERK1 | Fold Change in pERK2 |
| Vehicle Control | 1.0 | 1.0 |
| PGE2 (2.1 µM) | 3.5 | 5.0 |
| This compound (10 µM) + PGE2 (2.1 µM) | ~1.0 (Complete Blockade) | ~1.0 (Complete Blockade) |
| Data adapted from Cherukuri et al., Exp Cell Res, 2007.[2] |
Experimental Protocols
Protocol: Inhibition of PGE2-Induced ERK Phosphorylation in HCA-7 Cells
This protocol provides a method to verify the inhibitory activity of this compound and can serve as a positive control experiment.
1. Cell Culture and Plating:
-
Culture HCA-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
2. Serum Starvation:
-
Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile phosphate-buffered saline (PBS).
-
Add serum-free DMEM and incubate for 12-24 hours to reduce basal ERK phosphorylation.
3. This compound Pre-incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in serum-free DMEM to a final concentration of 10 µM.
-
Aspirate the serum-free medium from the cells and add the this compound containing medium.
-
Incubate for 1 hour at 37°C.
-
Include a vehicle control well with DMSO at the same final concentration.
4. PGE2 Stimulation:
-
Prepare a stock solution of PGE2.
-
Add PGE2 directly to the wells containing this compound or vehicle to a final concentration of 2.1 µM.
-
Incubate for 1 hour at 37°C.
5. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
6. Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
Signaling Pathway Diagram
Caption: EP4 receptor signaling pathways leading to ERK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]
Technical Support Center: L-161,982 & Cell Proliferation Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the EP4 receptor antagonist, L-161,982, in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is L-161,982 and how does it work?
L-161,982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] It functions by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation.[2][3][4] In many cancer cell types, this pathway involves the activation of extracellular signal-regulated kinases (ERK1/2) and the transcription factor CREB.[5][6]
Q2: In which cell lines has L-161,982 been shown to inhibit proliferation?
L-161,982 has been demonstrated to block PGE2-induced cell proliferation in HCA-7 human colon cancer cells and Tca8113 oral squamous carcinoma cells.[2][5] It also induces apoptosis and cell cycle arrest in Tca8113 cells.[5]
Q3: What is the selectivity profile of L-161,982?
L-161,982 is highly selective for the human EP4 receptor. Its binding affinity for other prostanoid receptors is significantly lower, making it a specific tool for studying EP4-mediated effects.
Binding Affinity (Ki) of L-161,982 for Human Prostanoid Receptors
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
Data sourced from Abcam and Tocris Bioscience.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell proliferation assays using L-161,982 can arise from a variety of factors, ranging from experimental design to reagent handling. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
High variability can mask the true effect of L-161,982.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a consistent pipetting technique and consider a brief 15-30 minute incubation at room temperature after seeding to allow for even cell settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can alter compound and media concentrations. To mitigate this, either avoid using the outermost wells for experimental samples or fill them with sterile phosphate-buffered saline (PBS) or media.[7] |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding reagents, dispense gently against the side of the well to avoid disturbing the cell monolayer. |
| Cell Clumping | Ensure complete cell dissociation during harvesting. If clumping persists, consider using a cell strainer. |
Problem 2: Weaker Than Expected Inhibition of Cell Proliferation
If L-161,982 is not producing the expected anti-proliferative effect, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal L-161,982 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting concentration is 10 µM.[2][3][8] |
| Low EP4 Receptor Expression | Verify the expression level of the EP4 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Cell lines with low or absent EP4 expression will not respond to L-161,982. |
| PGE2 Concentration | The inhibitory effect of L-161,982 is dependent on the presence of PGE2 to stimulate proliferation. Ensure that your assay includes an appropriate concentration of PGE2 (e.g., 2.1 µM for HCA-7 cells) or that the cells endogenously produce sufficient levels.[3] |
| Compound Instability | L-161,982 may degrade in certain media over long incubation periods. Prepare fresh stock solutions and consider the stability of the compound under your specific experimental conditions. |
| Cell Density | The density of the cells at the time of treatment can influence their response. Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.[9] |
Problem 3: Inconsistent Results Across Different Experiments
Lack of reproducibility is a common challenge in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses.[9] Use cells from a consistent and low passage number range for all experiments. |
| Reagent Variability | Use the same lot of fetal bovine serum (FBS) and other critical reagents for a set of experiments. If a new lot must be used, it is advisable to test its performance first.[10] |
| Inconsistent Incubation Times | Adhere strictly to the defined incubation times for cell seeding, compound treatment, and assay development.[7] |
| Mycoplasma Contamination | Mycoplasma can alter cell proliferation and metabolism, leading to unreliable results.[10][11] Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Cell Proliferation Assay in HCA-7 Cells
This protocol is a general guideline based on published studies.[3] Optimization for your specific laboratory conditions is recommended.
Materials:
-
HCA-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
L-161,982
-
Prostaglandin E2 (PGE2)
-
96-well plates
-
Cell proliferation assay reagent (e.g., SRB, MTS, or similar)
Procedure:
-
Cell Seeding: Seed HCA-7 cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 24 hours to synchronize the cells.
-
L-161,982 Pre-incubation: Prepare serial dilutions of L-161,982 in serum-free medium. Remove the medium from the wells and add the L-161,982 solutions. Pre-incubate for 2 hours. A common concentration to show effect is 10 µM.[3]
-
PGE2 Stimulation: Add PGE2 to the wells to a final concentration of 2.1 µM to stimulate proliferation.[3] Include appropriate controls (vehicle control, PGE2 only, L-161,982 only).
-
Incubation: Incubate the plate for 72 hours.[3]
-
Cell Proliferation Measurement: Quantify cell proliferation using your chosen assay system according to the manufacturer's instructions.
Visualizations
Signaling Pathway of L-161,982 Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP4 antagonist, L-161,982, induces apoptosis, cell cycle arrest, and inhibits prostaglandin E2-induced proliferation in oral squamous carcinoma Tca8113 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing L-161982 Dosage for In Vivo Tumor Models
Welcome to the technical support center for L-161982, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in in vivo tumor models.
Understanding the Mechanism of Action
L-161,982 is a potent and selective antagonist of the EP4 receptor.[1][2] Elevated levels of PGE2 in the tumor microenvironment can promote cancer progression by signaling through its receptors, primarily EP2 and EP4. The binding of PGE2 to the EP4 receptor activates downstream signaling pathways, including the ERK/CREB pathway, which can lead to increased cell proliferation, survival, and migration.[3][4] By blocking this interaction, L-161,982 inhibits these pro-tumorigenic signals.[3][4]
Signaling Pathway of PGE2 via EP4 Receptor and Inhibition by this compound
Caption: PGE2 signaling through the EP4 receptor and its inhibition by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the use of this compound in in vivo tumor models.
1. Dosage and Administration
-
Question: What is a recommended starting dose for this compound in a mouse xenograft model?
Answer: While there is limited public data on the use of this compound specifically in cancer xenograft models, studies on other EP4 antagonists and this compound in other disease models can provide guidance. For a collagen-induced arthritis mouse model, a dose of 5 mg/kg administered intraperitoneally (i.p.) once daily for two weeks was effective.[5] For other EP4 antagonists like AAT-008 in a murine colon cancer model, oral doses of 3, 10, and 30 mg/kg/day have been used. It is advisable to perform a pilot study with a dose range (e.g., 5, 10, and 25 mg/kg) to determine the optimal dose for your specific tumor model and cell line.
-
Question: How should I prepare this compound for in vivo administration?
Answer: this compound is soluble in organic solvents like DMSO.[1][2] A common formulation for in vivo use involves dissolving the compound in a minimal amount of DMSO and then diluting it with other vehicles to create a stable suspension or solution. A frequently used general formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
It is crucial to ensure the final DMSO concentration is as low as possible, ideally below 10% for normal mice and below 2% for nude or sensitive mice, to avoid vehicle-related toxicity. For oral gavage, a homogenous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na). Always prepare fresh solutions and check for precipitation before administration.
-
-
Question: What is the best route of administration?
Answer: The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is a common route for preclinical studies and has been used for this compound.[5] Oral gavage is another option, particularly for studies requiring chronic dosing. The bioavailability of this compound via the oral route is not well-documented, so i.p. administration may provide more consistent exposure initially.
2. Efficacy and Endpoint Analysis
-
Question: What level of tumor growth inhibition can I expect?
-
Question: What are the expected effects on the tumor microenvironment?
Answer: Beyond direct effects on tumor cell proliferation, EP4 antagonism can modulate the tumor microenvironment. Treatment with an EP4 antagonist has been shown to increase the ratio of cytotoxic T cells to regulatory T cells (Tregs) and convert a chronic inflammatory phenotype to an acute inflammatory one, which is more conducive to an anti-tumor immune response. EP4 antagonists can also diminish myeloid-derived immunosuppression. Therefore, it is recommended to analyze immune cell infiltration and activation status in the tumor tissue as part of the endpoint analysis.
3. Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | This compound has low aqueous solubility. | - Prepare a stock solution in 100% DMSO and store at -20°C or -80°C. - For working solutions, sonicate or gently warm to aid dissolution. - Prepare fresh dilutions daily. - Consider using a co-solvent system as described above. |
| Vehicle-Related Toxicity | High concentrations of DMSO or other solvents can cause local irritation or systemic toxicity. | - Minimize the concentration of organic solvents in the final formulation. - Include a vehicle-only control group in your experiment to assess any effects of the delivery vehicle. - Monitor animals closely for signs of distress, weight loss, or reduced activity. |
| Lack of Efficacy | - Insufficient dosage. - Poor bioavailability. - Tumor model is not dependent on the PGE2/EP4 pathway. | - Perform a dose-response study to find the optimal dose. - Confirm target engagement by measuring downstream signaling molecules (e.g., pERK) in tumor tissue. - Verify the expression of the EP4 receptor in your tumor cell line. |
| Unexpected Off-Target Effects | Although this compound is selective for EP4, high concentrations could potentially interact with other prostanoid receptors. | - Use the lowest effective dose. - Include appropriate controls to rule out non-specific effects. - Be aware that EP4 signaling can have different effects in different tissues; for example, it can be protective in the systemic vasculature.[6] |
Experimental Protocols
General Protocol for a Xenograft Tumor Model Study
This protocol provides a general framework. Specific details should be optimized for your particular cell line and animal model.
Caption: A general experimental workflow for an in vivo xenograft study.
Detailed Methodologies:
-
Cell Culture: Culture human cancer cells (e.g., HCA-7 colon cancer cells) in the recommended medium and conditions until they reach the desired confluence for implantation.
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) for at least one week to acclimate them to the facility.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle as described in the FAQ section. Administer the drug and vehicle according to the planned schedule (e.g., daily i.p. injection).
-
Monitoring: Continue to monitor tumor volume and body weight regularly. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at a predetermined study endpoint.
-
Tissue Collection and Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for pERK) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis, immune cell markers).
-
Pharmacokinetic Analysis (Optional): At specified time points after the final dose, collect blood samples to determine the plasma concentration of this compound using a validated analytical method like LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant EP4 antagonists.
Table 1: In Vitro and In Vivo Dosage Information for this compound
| Parameter | Value | Model System | Reference |
| In Vitro IC₅₀ | Not specified | ||
| In Vitro Effective Concentration | 10 µM | HCA-7 colon cancer cells | [5] |
| In Vivo Dosage (Arthritis) | 5 mg/kg, i.p., daily | Collagen-induced arthritis in mice | [5] |
Table 2: Efficacy of Other Selective EP4 Antagonists in Tumor Models
| Compound | Dose | Tumor Model | Efficacy (Tumor Growth Inhibition) |
| EP4 Antagonist (Unnamed) | 75 mg/kg | CT-26 colon cancer | 32.0% |
| EP4 Antagonist (Unnamed) | 150 mg/kg | CT-26 colon cancer | 51.78% |
| AAT-008 | 3, 10, 30 mg/kg/day, oral | CT26WT colon cancer | Minimal as single agent, enhanced radiosensitivity |
| RQ-15986 | Not specified | C3L5 breast cancer | Abrogated tumor growth and metastasis |
| E7046 | Not specified | Various | Reduced growth of established tumors |
Table 3: Selectivity Profile of this compound
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
Data compiled from publicly available sources.
For further assistance, please consult the relevant product datasheets and published literature. This guide is intended for research purposes only.
References
- 1. L-161,982, EP4 receptor antagonist (CAS 147776-06-5) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
L-161,982 Technical Support Center: Troubleshooting Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of L-161,982 in primary cell cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-161,982?
L-161,982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4.[1][2][3][4][5][6] Its primary function is to block the signaling cascade initiated by the binding of PGE2 to the EP4 receptor. This signaling pathway is known to be involved in various physiological and pathological processes, including inflammation, cell proliferation, and immune responses.[2][3][7][8]
Q2: What are the known on-target effects of L-161,982 in cellular assays?
The on-target effects of L-161,982 are a direct consequence of its EP4 receptor antagonism. In various cell types, L-161,982 has been shown to:
-
Inhibit PGE2-induced ERK phosphorylation: L-161,982 completely blocks the phosphorylation of extracellular signal-regulated kinase (ERK) that is stimulated by PGE2.[2][3]
-
Block PGE2-stimulated cell proliferation: By inhibiting the ERK pathway, L-161,982 prevents the increase in cell proliferation induced by PGE2, particularly in cancer cell lines like HCA-7.[1][2][3]
-
Induce apoptosis and cell cycle arrest: In some cancer cell lines, such as oral squamous carcinoma Tca8113 cells, L-161,982 can induce programmed cell death and halt the cell cycle.
-
Modulate immune cell function: In primary human macrophages, blocking EP4 signaling with L-161,982 can influence their phenotype, although the effects can be complex and may depend on the specific stimuli present.[9]
Q3: What is the selectivity profile of L-161,982 against other prostanoid receptors?
L-161,982 exhibits high selectivity for the human EP4 receptor. However, at higher concentrations, it may interact with other prostanoid receptors. The binding affinities (Ki values) are summarized in the table below.
Quantitative Data Summary
| Receptor | Ki (µM) | Degree of Selectivity vs. EP4 |
| EP4 | 0.024 | - |
| TP | 0.71 | ~30-fold lower affinity |
| EP3 | 1.90 | ~79-fold lower affinity |
| DP | 5.10 | ~213-fold lower affinity |
| FP | 5.63 | ~235-fold lower affinity |
| IP | 6.74 | ~281-fold lower affinity |
| EP1 | 19 | ~792-fold lower affinity |
| EP2 | 23 | ~958-fold lower affinity |
Data compiled from multiple sources.[1][4][5][6]
Troubleshooting Guide
Issue 1: I am observing an unexpected effect in my primary cell culture after treatment with L-161,982. How can I determine if this is an off-target effect?
Possible Cause: The observed effect might be due to L-161,982 interacting with other receptors at the concentration you are using, or it could be a novel on-target effect of EP4 antagonism in your specific primary cell type.
Troubleshooting Steps:
-
Concentration Optimization:
-
Review the selectivity data in the table above. If your working concentration of L-161,982 is approaching the Ki values for other prostanoid receptors (e.g., in the micromolar range), you may be observing off-target effects.
-
Perform a dose-response experiment with a wide range of L-161,982 concentrations. An on-target effect should typically occur at concentrations closer to the EP4 Ki value (24 nM).
-
-
Use of Alternative Antagonists:
-
Employ another structurally different EP4 antagonist. If the same biological effect is observed with a different antagonist, it is more likely to be a true on-target effect of EP4 blockade.
-
-
Rescue Experiment with an EP4 Agonist:
-
Co-treat your primary cells with L-161,982 and a selective EP4 agonist. If the unexpected effect is reversed or diminished by the agonist, it suggests the effect is mediated through the EP4 receptor.
-
-
Knockdown/Knockout of the EP4 Receptor:
-
If genetically modifying your primary cells is feasible, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the EP4 receptor. If the effect of L-161,982 is lost in these modified cells, it confirms an on-target mechanism.
-
Issue 2: My results with L-161,982 are inconsistent or not reproducible.
Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or variations in experimental conditions.
Troubleshooting Steps:
-
Compound Handling and Storage:
-
L-161,982 is typically stored as a powder at -20°C.
-
Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
-
Solubility:
-
Ensure that L-161,982 is fully dissolved in your culture medium at the final working concentration. Precipitation of the compound will lead to inaccurate dosing and inconsistent results.
-
-
Primary Cell Variability:
-
Primary cells can exhibit significant donor-to-donor variability. Ensure that your experimental observations are consistent across multiple primary cell isolates.
-
Experimental Protocols
Protocol 1: Validating On-Target EP4 Antagonism via ERK Phosphorylation
Objective: To confirm that L-161,982 is effectively blocking the PGE2-EP4 signaling pathway in your primary cell culture.
Materials:
-
Primary cells expressing the EP4 receptor
-
L-161,982
-
Prostaglandin E2 (PGE2)
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Seed your primary cells and allow them to adhere and reach the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with L-161,982 at your desired concentration (e.g., 100 nM - 10 µM) for 1 hour.
-
Stimulate the cells with PGE2 (e.g., 1 µM) for 15-30 minutes. Include a vehicle control (no PGE2) and a PGE2-only control.
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK1/2 and total ERK1/2.
Expected Outcome: PGE2 stimulation should increase the levels of phosphorylated ERK1/2. Pre-treatment with L-161,982 should block this PGE2-induced increase in ERK phosphorylation, confirming on-target activity.
Signaling Pathways and Workflows
Caption: PGE2-EP4 signaling pathway and the inhibitory action of L-161,982.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. L-161982 - LabNet Biotecnica [labnet.es]
- 6. L-161,982, EP4 receptor antagonist (CAS 147776-06-5) | Abcam [abcam.com]
- 7. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phenotypical and Functional Effect of PGE2 on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-161982 and Dose-Response Curve Troubleshooting
This technical support guide addresses the observation of a biphasic dose-response curve for the EP4 receptor antagonist, L-161982. This phenomenon, while not extensively documented for this specific compound, can occur with G-protein coupled receptor (GPCR) ligands due to complex signaling mechanisms. This guide provides potential explanations, troubleshooting strategies, and experimental protocols to help researchers investigate these unexpected results.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic or U-shaped dose-response curve with this compound in our assay. At low concentrations, it inhibits the response as expected, but at higher concentrations, the inhibition is lost, or we even see a slight agonistic effect. Is this a known characteristic of this compound?
While a biphasic dose-response curve for this compound is not a widely reported phenomenon in the literature, it is a plausible outcome given the complex pharmacology of the EP4 receptor and GPCRs in general. Such a curve suggests that at different concentrations, this compound may be engaging different signaling pathways or targets. The following sections provide several hypotheses that could explain this observation and guide your experimental troubleshooting.
Q2: What is the established pharmacological profile of this compound?
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4.[1][2][3][4][5] It exhibits high affinity for the human EP4 receptor and is significantly less potent at other prostanoid receptors, making it a valuable tool for studying EP4-mediated signaling.[1][2][3][4]
This compound Receptor Binding Affinity
| Receptor | Ki (µM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
This table summarizes the inhibitory constants (Ki) of this compound for various human prostanoid receptors, highlighting its selectivity for the EP4 receptor.[1][2][3][4]
Troubleshooting a Biphasic Dose-Response Curve
A biphasic dose-response curve can be caused by several factors related to the compound, the receptor, or the experimental system. Below are some potential explanations and troubleshooting strategies.
Hypothesis 1: Dual Signaling Pathways of the EP4 Receptor
The EP4 receptor is known to couple to more than one type of G-protein. While it primarily signals through the Gs alpha subunit (Gαs) to increase intracellular cAMP, there is evidence that it can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and reduces cAMP levels.[6][7][8][9][10][11] It is possible that this compound acts as an antagonist at the Gs pathway at lower concentrations, but at higher concentrations, it may have a different effect on the Gi pathway, or alter the balance between the two, leading to a biphasic response.
References
- 1. This compound - LabNet Biotecnica [labnet.es]
- 2. L-161,982, EP4 receptor antagonist (CAS 147776-06-5) | Abcam [abcam.com]
- 3. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in L-161982 Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered in cell-based assays involving the EP4 receptor antagonist, L-161982.
Frequently Asked Questions (FAQs)
Q1: What is L-161,982 and what is its mechanism of action?
L-161,982 is a potent and selective antagonist for the E-type prostanoid receptor 4 (EP4).[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2).[4][5][6] In various cell types, particularly cancer cells, activation of the EP4 receptor by PGE2 can trigger signaling cascades that promote cell proliferation and survival, often involving the phosphorylation of extracellular regulated kinases (ERK1/2).[5][6][7] L-161,982 works by binding to the EP4 receptor and blocking these downstream effects induced by PGE2.[1][5][6]
Q2: What are the primary sources of high background in my cell-based assay?
High background fluorescence or luminescence can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. The primary sources can be broadly categorized into three areas:
-
Autofluorescence: Intrinsic fluorescence from cellular components, culture media, or assay plates.[8]
-
Non-specific Binding: Off-target binding of primary or secondary antibodies, or the fluorescent probe itself.[8][9][10]
-
Procedural Issues: Suboptimal experimental techniques, including inadequate washing, improper reagent concentrations, or poor cell health.[8][11]
Q3: How can I begin to diagnose the source of my high background?
A systematic approach with proper controls is the most effective way to identify the source of high background.
-
Unstained Control: Image cells that have gone through all processing steps (e.g., fixation, permeabilization) but have not been treated with any fluorescent antibodies or dyes. If you observe a high signal, the problem is likely autofluorescence.[8]
-
Secondary Antibody Only Control: Prepare a sample incubated only with the fluorescently-labeled secondary antibody (no primary antibody). A high signal in this control points to non-specific binding of the secondary antibody.
-
Reagent Blanks: Measure the signal from wells containing only media and the detection reagents (no cells). This helps identify if the media or reagents themselves are contributing to the background.[12]
Troubleshooting Guides
Guide 1: Mitigating Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological molecules (like NADH and flavins) and materials used in the experiment.[8] It is typically most prominent in the blue and green spectral regions.[8][13]
Q: My unstained control cells are brightly fluorescent. How can I reduce this?
A: This confirms an autofluorescence issue. Several strategies can be employed to reduce it, summarized in the table below.
| Strategy | Detailed Recommendation | Rationale |
| Use Phenol Red-Free Media | During the final assay steps, replace standard culture medium with phenol red-free medium or a clear buffered saline solution like PBS.[8][14] | Phenol red is a significant source of fluorescence in cell culture media.[14] |
| Optimize Serum Concentration | Reduce the concentration of fetal bovine serum (FBS) to the minimum required for cell health during the assay.[8] | Serum components like hormones and amino acids can be autofluorescent.[13] |
| Select Red-Shifted Dyes | If possible, switch to fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm).[8][13] | Cellular autofluorescence is strongest in the blue-green part of the spectrum. Moving detection away from this region improves the signal-to-noise ratio.[13] |
| Use Appropriate Labware | Switch from standard plastic-bottom plates to glass-bottom or specialized low-fluorescence polymer plates for imaging.[15] | Tissue culture-treated plastic can be highly autofluorescent.[15] |
| Chemical Quenching | For fixed cells, consider treating with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence.[8] | Fixation with aldehydes (e.g., formaldehyde) can create fluorescent artifacts. |
Guide 2: Optimizing Antibody and Reagent Concentrations
High background that is dependent on the presence of antibodies indicates non-specific binding. This occurs when antibodies adhere to unintended targets due to inappropriate concentrations or suboptimal blocking.[8]
Q: My "secondary antibody only" control shows high background. What should I do?
A: This points to a problem with your secondary antibody or blocking procedure. Using excessively high concentrations of antibodies is a common cause of high background.[8] It is critical to titrate both primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[8]
Table 1: Example of a Primary Antibody Titration Experiment
| Primary Antibody Dilution | Signal Intensity (Target) | Background Intensity (Non-target) | Signal-to-Background Ratio |
|---|---|---|---|
| 1:100 | 15000 | 8000 | 1.88 |
| 1:250 | 12500 | 4000 | 3.13 |
| 1:500 | 9000 | 1500 | 6.00 |
| 1:1000 | 4500 | 1000 | 4.50 |
| 1:2000 | 2000 | 800 | 2.50 |
This table illustrates how an optimal dilution (1:500 in this example) maximizes the signal-to-background ratio. A similar titration should be performed for the secondary antibody.
Table 2: Binding Selectivity of L-161,982 for Human Prostanoid Receptors
| Receptor Subtype | Ki (µM) |
|---|---|
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
Data from Tocris Bioscience.[2] This table shows the high selectivity of L-161,982 for the EP4 receptor, which is important for ensuring on-target effects in your assay.
Guide 3: Refining Assay Procedures
Inconsistent or suboptimal procedural steps can significantly contribute to high background and well-to-well variability.
Q: My background is inconsistent across my plate, especially in the outer wells. How can I improve my technique?
A: This suggests issues with washing, blocking, or "edge effects." Insufficient washing is a very common cause of high background.[8][9][11]
Table 3: Summary of Procedural Optimizations
| Procedural Step | Recommendation | Rationale |
|---|---|---|
| Blocking | Increase blocking incubation time (e.g., to 1-2 hours at room temperature). Test different blocking agents (e.g., 5% BSA, 5% Normal Goat Serum).[10] | Insufficient blocking leaves sites on the plate or cells open for non-specific antibody binding. |
| Washing | Increase the number (e.g., from 3 to 5) and duration of washes after antibody incubations. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[8][11] | Thorough washing is essential to remove unbound primary and secondary antibodies. |
| Cell Seeding | Ensure a uniform, sub-confluent monolayer of healthy cells. Optimize cell seeding density to maximize the signal-to-background ratio.[16] | Over-confluent, dead, or unhealthy cells can increase non-specific signal.[16] |
| Incubation | Maintain consistent incubation times and temperatures for all steps. Allow plates to equilibrate to room temperature before adding reagents.[11][16] | Temperature gradients and inconsistent timing can cause variability. |
| Edge Effects | To minimize evaporation from outer wells, do not use them for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.[14][16] | The outer wells of a microplate are prone to evaporation, which concentrates reagents and can lead to artifacts. |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: EP4 Receptor Signaling Pathways.[5][17][18][19]
Caption: Troubleshooting Workflow for High Background.
Key Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a framework for immunofluorescence assays. Concentrations and incubation times should be optimized for your specific cell line and antibodies.
-
Cell Seeding: Seed cells onto glass coverslips or into glass-bottom microplates at a pre-optimized density to achieve 60-80% confluency at the time of the experiment.
-
L-161,982 Treatment: Pre-incubate cells with the desired concentration of L-161,982 (e.g., 10 µM) for 1-2 hours.[5][20] Then, stimulate with PGE2 for the desired time.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (only required for intracellular targets).
-
Blocking: Wash three times with PBS. Block with a suitable blocking buffer (e.g., 1% BSA and 22.5 mg/mL glycine in PBST) for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C.
-
Washing: Wash cells three times with PBST (PBS + 0.1% Tween-20) for 5 minutes each.[16]
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[16]
-
Final Washes: Wash three times with PBST for 5 minutes each, protected from light. A final wash with PBS can be performed to remove residual detergent.
-
Mounting & Imaging: Mount coverslips onto microscope slides using an anti-fade mounting medium. Image the samples using appropriate filter sets.
Protocol 2: Cell Proliferation (SRB) Assay
This protocol is adapted from methods used to show that L-161,982 blocks PGE2-induced cell proliferation.[5]
-
Cell Seeding: Plate approximately 8x10⁴ cells per well in a 6-well plate and allow them to attach for 24 hours.[5]
-
Serum Starvation: Replace media with serum-free media and incubate for 24 hours to synchronize cells.
-
Treatment: Pre-incubate cells with L-161,982 (10 µM) for 2 hours before stimulating with PGE2 (e.g., 2.1 µM).[5] Incubate for an additional 72 hours.
-
Fixation: Discard the medium and gently wash cells with PBS. Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Remove TCA and wash the plate five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 0.057% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization & Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain. Measure the absorbance at 510 nm on a microplate reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. arp1.com [arp1.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 19. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]
- 20. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]
L-161982 degradation in long-term cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with L-161982 degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4. It functions by blocking the signaling pathway initiated by PGE2 binding to the EP4 receptor. This inhibition prevents the phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent activation of the transcription factor CREB, which are involved in cell proliferation and survival.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: I am observing a decrease in the expected biological effect of this compound over several days in my cell culture experiment. Could this be due to degradation?
A3: Yes, a diminished biological effect over time can be an indication of compound degradation in the cell culture medium. Small molecules can be susceptible to various degradation pathways in the complex environment of cell culture, including hydrolysis, oxidation, and enzymatic degradation by cellular components. It is recommended to perform a stability assessment to confirm if degradation is occurring under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The stability of this compound can be determined by incubating it in your cell culture medium at 37°C and 5% CO2 for the duration of your experiment. Aliquots of the medium should be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound should be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is indicative of degradation.
Q5: Are there any known degradation pathways for triazole-containing compounds like this compound?
A5: The triazole ring itself is generally resistant to chemical hydrolysis and metabolic degradation.[3] However, other parts of the molecule can be susceptible to degradation. For some triazole-containing compounds, oxidative degradation has been observed, which can be initiated by factors present in the cell culture environment.[4]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity of this compound in long-term experiments.
This issue can arise from the degradation of this compound in the cell culture medium over the course of the experiment, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
| Time (Hours) | % Remaining this compound (Media Only) | % Remaining this compound (With Cells) |
| 0 | 100% | 100% |
| 24 | 92% | 85% |
| 48 | 83% | 71% |
| 72 | 75% | 58% |
| 96 | 66% | 45% |
Interpretation:
-
Media Only: this compound shows a gradual degradation over time in the cell culture medium alone, suggesting some level of chemical instability at 37°C.
-
With Cells: The degradation is more pronounced in the presence of cells, indicating that cellular metabolism or cell-secreted factors may contribute to the breakdown of the compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium by HPLC
Objective: To quantify the concentration of this compound over time in cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Sterile, amber microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of Spiked Medium:
-
Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare two sets of samples: "Media Only" and "With Cells".
-
-
Incubation:
-
For "Media Only" samples, aliquot the spiked medium into sterile, amber microcentrifuge tubes.
-
For "With Cells" samples, add the spiked medium to cultured cells at a representative seeding density.
-
Place all samples in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot from each condition.
-
For the "With Cells" condition, centrifuge the collected medium to pellet any cells or debris.
-
Immediately store the collected supernatant at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute this compound (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 249 nm[5]
-
Injection Volume: 20 µL
-
Prepare a standard curve of this compound in the mobile phase to quantify the concentration in the collected samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the PGE2/EP4 signaling pathway.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Cell viability issues with high concentrations of L-161982
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of the EP4 receptor antagonist, L-161,982.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for L-161,982 in cell culture?
A1: Based on published studies, the most common and effective concentration of L-161,982 to selectively antagonize the EP4 receptor in cell culture is 10 µM. At this concentration, it has been shown to effectively block prostaglandin E2 (PGE2)-induced signaling, such as ERK phosphorylation and cell proliferation. Some studies have also reported effects at concentrations as low as 2.5 µM and 5.0 µM.
Q2: I'm observing significant cell death at concentrations above 10 µM. Is this expected?
A2: Yes, it is possible to observe increased cell death at concentrations of L-161,982 significantly above the recommended working concentration. One study has shown that L-161,982 can induce apoptosis and cell cycle arrest in oral squamous carcinoma Tca8113 cells. Higher concentrations may lead to off-target effects or compound precipitation, contributing to cytotoxicity.
Q3: What are the potential off-target effects of L-161,982 at high concentrations?
A3: L-161,982 is a selective EP4 receptor antagonist. However, at higher concentrations, it may interact with other prostanoid receptors. The binding affinity (Ki) for other receptors, while lower than for EP4, is within a range that could be relevant at supra-pharmacological doses. For example, the Ki values for the human thromboxane A2 (TP) receptor and the prostaglandin E3 (EP3) receptor are 0.71 µM and 1.90 µM, respectively, compared to 0.024 µM for the EP4 receptor.
Q4: What is the best way to prepare and store L-161,982 for cell culture experiments?
A4: L-161,982 is soluble in DMSO at concentrations up to 100 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues related to cell viability when using high concentrations of L-161,982.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death at concentrations > 10 µM | Compound Precipitation: L-161,982 has limited aqueous solubility. High concentrations in cell culture medium can lead to precipitation, and these precipitates can be cytotoxic. | - Visually inspect the culture medium for any signs of precipitation after adding L-161,982. - Prepare fresh working solutions for each experiment. - Consider using a lower concentration of L-161,982 or a different solvent system if solubility is a persistent issue. - Perform a solubility test of L-161,982 in your specific cell culture medium. |
| Off-Target Effects: At higher concentrations, L-161,982 may inhibit other prostanoid receptors, such as EP3 or TP, leading to unintended biological consequences and cytotoxicity. | - Perform a dose-response curve to determine the lowest effective concentration for your specific cell line and experimental endpoint. - If possible, use a structurally unrelated EP4 antagonist as a control to confirm that the observed effects are specific to EP4 inhibition. | |
| Induction of Apoptosis: L-161,982 has been shown to induce apoptosis in some cancer cell lines. This may be an on-target effect that is more pronounced at higher concentrations. | - Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed cell death is due to apoptosis. - Analyze the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members). | |
| Inconsistent results between experiments | Variability in Compound Preparation: Inconsistent preparation of stock and working solutions can lead to variations in the final concentration of L-161,982. | - Always use a calibrated pipette to prepare solutions. - Ensure the DMSO stock solution is fully thawed and mixed before preparing dilutions. - Prepare fresh dilutions from the stock for each experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can influence the cellular response to treatment. | - Maintain a consistent cell seeding density for all experiments. - Use cells within a defined passage number range. - Regularly check cell cultures for any signs of stress or contamination. | |
| No effect observed even at high concentrations | Compound Inactivity: Improper storage or handling may have led to the degradation of L-161,982. | - Purchase a new batch of the compound from a reputable supplier. - Ensure proper storage of the stock solution at -20°C or -80°C and protect it from light. |
| Cell Line Insensitivity: The cell line being used may not be sensitive to EP4 receptor antagonism. | - Confirm the expression of the EP4 receptor in your cell line using techniques like qPCR or western blotting. - Consider using a positive control cell line known to be responsive to EP4 signaling. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate
-
L-161,982
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of L-161,982 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of L-161,982. Include a vehicle control (medium with the same concentration of DMSO as the highest L-161,982 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with L-161,982
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of L-161,982 for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Simplified PGE2/EP4 signaling pathway and the inhibitory action of L-161,982.
Caption: Troubleshooting workflow for cell viability issues with L-161,982.
L-161982 Technical Support Center: Troubleshooting Unexpected Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects when using L-161982, particularly in vehicle control applications. This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4 and, while a valuable tool, its potent biological activity can lead to unanticipated results if not properly controlled for.[1][2][3]
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide is designed to help you identify and resolve common issues that may arise from the use of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell proliferation or viability in control group. | This compound is not an inert vehicle. It actively blocks the EP4 receptor, which can inhibit baseline PGE2-mediated pro-proliferative signals, especially in cancer cell lines that may have autocrine or paracrine PGE2 signaling.[1][4] | 1. Run an additional "vehicle-only" control (e.g., DMSO or corn oil, depending on your solvent) without this compound to assess the true baseline. 2. Measure PGE2 levels in your cell culture supernatant to determine if there is endogenous signaling that this compound could be antagonizing. |
| Alterations in cell cycle or increased apoptosis in control cells. | This compound has been shown to induce apoptosis and cause cell cycle arrest in certain cell types, such as oral squamous carcinoma cells.[1] | 1. Perform cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., TUNEL or caspase activation assays) on your control cells treated with this compound and compare to a vehicle-only control. |
| Unexpected changes in inflammatory responses in vivo. | This compound can alleviate collagen-induced arthritis in mice by increasing Treg cells and down-regulating IL-17 and MCP-1.[1] It also reverses the anti-inflammatory action of PGE2 in macrophages.[2] | 1. If studying inflammatory pathways, be aware that this compound is an active modulator of the immune response. 2. Include a vehicle-only control group in your in vivo studies to differentiate the effects of the vehicle from the specific effects of this compound. |
| Inconsistent results between experiments. | The effects of this compound can be dependent on the concentration and the specific cell line or animal model used. | 1. Ensure consistent and accurate preparation of this compound solutions. 2. Perform dose-response experiments to determine the optimal concentration for your specific system. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the prostaglandin E4 (EP4) receptor.[1][2] It functions by blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor, thereby inhibiting downstream signaling pathways.[4][5]
2. Why am I seeing anti-proliferative effects when using this compound as a vehicle control?
Many cell lines, particularly cancer cells, exhibit elevated levels of PGE2 which can act as a growth factor.[5] this compound blocks the pro-proliferative signaling of this endogenous PGE2 through the EP4 receptor, leading to a decrease in cell growth even in the absence of exogenously added PGE2.[4] For instance, at a concentration of 10 μM, this compound has been shown to block PGE2-induced cell proliferation in HCA-7 colon cancer cells.[2][4]
3. What are the known downstream effects of this compound?
By blocking the EP4 receptor, this compound has been shown to:
-
Inhibit the phosphorylation of extracellular regulated kinases (ERK1/2).[4][5]
-
Prevent the phosphorylation of cyclic AMP response element binding protein (CREB).[4]
-
Induce apoptosis and cell cycle arrest in some cancer cell lines.[1]
-
Suppress the expression of early growth response gene-1 (EGR-1).[4][5]
4. What is the selectivity profile of this compound?
This compound is highly selective for the EP4 receptor. Its binding affinity for other prostanoid receptors is significantly lower.
| Receptor | Ki (μM) |
| EP4 | 0.024 |
| TP | 0.71 |
| EP3 | 1.90 |
| DP | 5.10 |
| FP | 5.63 |
| IP | 6.74 |
| EP1 | 19 |
| EP2 | 23 |
Data sourced from Tocris Bioscience and Abcam.[6]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies using HCA-7 colon cancer cells.[4]
-
Cell Seeding: Seed HCA-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Pre-incubate the cells with 10 μM this compound (or vehicle control) for 2 hours.
-
Stimulation: Add PGE2 (final concentration 2.1 μM) to the appropriate wells.
-
Incubation: Incubate the plate for an additional 72 hours.
-
Cell Proliferation Measurement: Assess cell proliferation using a standard method such as the Sulforhodamine B (SRB) assay.
Western Blot for ERK Phosphorylation
This protocol is based on the methodology used to assess ERK activation in HCA-7 cells.[4]
-
Cell Culture and Serum Starvation: Culture HCA-7 cells to 70-80% confluency, then serum-starve overnight.
-
Pre-treatment: Pre-treat the cells with 10 μM this compound for 60 minutes.
-
Stimulation: Stimulate the cells with 2.1 μM PGE2 for 60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. The following day, wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: PGE2/EP4 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow with appropriate control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of EP4 Receptor Antagonists: L-161,982 and ONO-AE3-208
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent EP4 Inhibitors
Prostaglandin E2 (PGE2) plays a critical role in a myriad of physiological and pathological processes, including inflammation, cancer progression, and pain signaling. Its effects are mediated through four subtypes of G-protein coupled receptors, designated EP1 through EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for various diseases due to its involvement in mediating pro-inflammatory and tumorigenic signaling pathways. This guide provides a comprehensive in vivo comparison of two selective EP4 receptor antagonists, L-161,982 and ONO-AE3-208, to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key In Vivo Findings
While direct head-to-head comparative studies of L-161,982 and ONO-AE3-208 across multiple in vivo models are limited, a study in a polymicrobial intra-abdominal infection model revealed a significant difference in their efficacy, which was attributed to off-target effects of L-161,982. In other disease models, both compounds have demonstrated significant efficacy individually.
| In Vivo Model | Compound | Key Efficacy Endpoints |
| Polymicrobial Intra-abdominal Infection (Mouse) | L-161,982 | Increased survival rate from 10% to 50%. This effect was attributed to direct antimicrobial activity against S. aureus and was independent of EP4 antagonism. |
| ONO-AE3-208 | No significant effect on survival. | |
| Collagen-Induced Arthritis (Mouse) | L-161,982 | Reduced arthritis scores and joint swelling. Decreased plasma and tissue levels of IL-17 and MCP-1. Increased proportion of regulatory T cells (Tregs). |
| Prostate Cancer Bone Metastasis (Mouse) | ONO-AE3-208 | Suppressed in vivo bone metastasis of PC3 cells. Significantly lower rate of metastasis formation compared to the control group. |
Mechanism of Action: Targeting the EP4 Signaling Cascade
Both L-161,982 and ONO-AE3-208 are potent and selective antagonists of the EP4 receptor. The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to the transcription of target genes involved in inflammation and cell proliferation. The EP4 receptor can also signal through a Gs-independent pathway involving PI3K and subsequent activation of the ERK signaling pathway. By competitively binding to the EP4 receptor, L-161,982 and ONO-AE3-208 block these downstream signaling events.
EP4 Receptor Signaling Pathway.
In Vivo Experimental Protocols
Direct Comparison: Polymicrobial Intra-abdominal Infection Model
This study provides a direct in vivo comparison of L-161,982 and ONO-AE3-208.
Experimental Workflow:
Polymicrobial Infection Model Workflow.
Methodology:
-
Animal Model: Mice.
-
Infection: Polymicrobial intra-abdominal infection induced with Candida albicans and Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Treatment:
-
L-161,982 was administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
ONO-AE3-208 was administered, though the specific dose was not detailed in the available literature.
-
A vehicle control group was also included.
-
-
Primary Endpoint: Survival rate of the mice.
Results Summary:
Treatment with L-161,982 significantly improved survival (50% survival) compared to the vehicle control group (10% survival). In contrast, ONO-AE3-208 had no effect on survival. The protective effect of L-161,982 was attributed to its direct antimicrobial activity against S. aureus, an effect independent of EP4 receptor antagonism.
Indirect Comparison: Individual In Vivo Efficacy Studies
The following sections detail the experimental protocols from separate studies investigating the in vivo efficacy of L-161,982 and ONO-AE3-208 in different disease models.
Experimental Workflow:
Collagen-Induced Arthritis Model Workflow.
Methodology:
-
Animal Model: DBA/1 mice.[1]
-
Disease Induction: Collagen-induced arthritis was established by immunization with chicken type II collagen.[1]
-
Treatment: L-161,982 was administered daily via intraperitoneal injection at a dose of 5 mg/kg for two weeks.[1][2][3][4]
-
Endpoints:
Results Summary:
L-161,982 treatment significantly reduced arthritis scores and joint swelling in the CIA mouse model.[1][3] Histological analysis revealed less synovial hyperplasia and cartilage destruction in the L-161,982-treated group.[1][3] Furthermore, L-161,982 treatment led to a decrease in the pro-inflammatory cytokines IL-17 and MCP-1 and an increase in the proportion of immunosuppressive Treg cells.[1][3]
Experimental Workflow:
Prostate Cancer Bone Metastasis Model Workflow.
Methodology:
-
Animal Model: Nude mice.[5]
-
Tumor Model: Human prostate cancer cell line PC3, engineered to express luciferase (PC3-luc), was used to establish bone metastases.[5]
-
Tumor Implantation: PC3-luc cells were inoculated via intracardiac injection to induce bone metastasis.[5]
-
Treatment: The specific dosage and administration route for ONO-AE3-208 were not detailed in the readily available abstracts.
-
Endpoints:
Results Summary:
Treatment with ONO-AE3-208 significantly suppressed the in vivo bone metastasis of PC3 prostate cancer cells.[5] Mice treated with ONO-AE3-208 exhibited a significantly lower rate of metastasis formation compared to the control group.[5]
Conclusion
Both L-161,982 and ONO-AE3-208 are effective in vivo antagonists of the EP4 receptor, demonstrating therapeutic potential in models of inflammatory disease and cancer. The choice between these two compounds may depend on the specific research question and experimental model.
A key differentiating factor identified is the off-target antimicrobial activity of L-161,982 against S. aureus. This could be a confounding factor in studies where bacterial infection or the microbiome may play a role. In such cases, ONO-AE3-208 may be a more suitable tool for specifically investigating the role of EP4 receptor signaling.
For studies focused on inflammatory arthritis, L-161,982 has demonstrated robust efficacy. For investigations into cancer metastasis, particularly bone metastasis, ONO-AE3-208 has shown significant promise.
Researchers should carefully consider the specific context of their in vivo studies and the potential for off-target effects when selecting between L-161,982 and ONO-AE3-208. Further head-to-head comparative studies in various disease models are warranted to provide a more complete picture of their relative in vivo efficacy and potential therapeutic applications.
References
- 1. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]
- 5. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-161982's Target Engagement: A Comparative Guide to PTGER4 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effect of L-161982, a selective antagonist of the Prostaglandin E2 Receptor 4 (PTGER4 or EP4). We delve into the use of small interfering RNA (siRNA) to silence the PTGER4 gene, offering a genetic approach to complement the pharmacological inhibition by this compound. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of target validation studies.
Unveiling the Mechanism: this compound and the PTGER4 Signaling Pathway
This compound is a potent and selective antagonist of the PTGER4 receptor.[1] The activation of PTGER4 by its endogenous ligand, prostaglandin E2 (PGE2), triggers a signaling cascade that plays a significant role in various physiological and pathological processes, including inflammation and cancer cell proliferation.[2][3] One of the key downstream pathways activated by PTGER4 involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical step in promoting cell growth.[4][5]
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of L-161982 Findings with CRISPR-Cas9 Knockout of EP4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of the prostaglandin E2 receptor EP4: pharmacological inhibition using the selective antagonist L-161982 and genetic ablation via CRISPR-Cas9 knockout. Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of findings in drug development and cell signaling research.
Introduction: Targeting the EP4 Receptor
The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer progression, and immune modulation. Its signaling cascade is complex, primarily involving the activation of adenylyl cyclase through a stimulatory Gα subunit (Gsα), leading to increased intracellular cyclic AMP (cAMP). However, evidence also suggests coupling to inhibitory Gα subunits (Gαi) and subsequent activation of the PI3K/Akt pathway.[1][2][3][4] Given its involvement in disease, the EP4 receptor is a significant target for therapeutic intervention.
Two primary methods are employed to investigate the functional role of the EP4 receptor:
-
Pharmacological Inhibition: Utilizes small molecule antagonists, such as this compound, to block the binding of the endogenous ligand PGE2 to the EP4 receptor.
-
Genetic Knockout: Employs gene-editing technologies like CRISPR-Cas9 to permanently disrupt the PTGER4 gene, thereby preventing the expression of a functional EP4 receptor.
This guide will compare the expected outcomes and methodologies of these two approaches, providing a framework for cross-validating experimental findings.
Comparative Analysis: this compound vs. CRISPR-Cas9 Knockout
| Feature | This compound (Pharmacological Antagonist) | CRISPR-Cas9 Knockout (Genetic Ablation) |
| Mechanism of Action | Reversible, competitive binding to the EP4 receptor, preventing PGE2-mediated signaling. | Permanent disruption of the PTGER4 gene, leading to a complete loss of EP4 receptor expression. |
| Specificity | Highly selective for the EP4 receptor over other prostanoid receptors.[5] However, off-target effects, though minimal, cannot be entirely excluded. | Highly specific to the targeted gene sequence. Potential for off-target gene editing exists but can be minimized with careful guide RNA design. |
| Temporal Control | Acute and reversible inhibition. The effect is present only as long as the compound is bioavailable. | Permanent and irreversible loss of function in the targeted cell line and its progeny. |
| Cellular Context | Acts on the existing cellular machinery. Does not account for potential developmental or compensatory changes due to the long-term absence of the receptor. | Allows for the study of the long-term consequences of receptor absence, including potential compensatory mechanisms. |
| Experimental Throughput | High-throughput screening is feasible. | Lower throughput, as it involves the generation and validation of stable knockout cell lines. |
| In Vivo Application | Can be administered systemically to study its effects in whole organisms. | Requires the generation of knockout animal models, which is a complex and time-consuming process. |
Signaling Pathways and Experimental Workflows
To visually compare the two approaches, the following diagrams illustrate the EP4 signaling pathway and the experimental workflows for both this compound inhibition and CRISPR-Cas9 knockout.
EP4 Signaling Pathway
Caption: EP4 receptor signaling cascade.
Experimental Workflow: this compound Inhibition
Caption: this compound experimental workflow.
Experimental Workflow: CRISPR-Cas9 Knockout of EP4
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
L-161982: A Comparative Analysis of its Selectivity Profile Against Other Prostanoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of L-161982, a potent EP4 receptor antagonist, with other commercially available prostanoid receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to Prostanoid Receptors and this compound
Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Their diverse effects are mediated through a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. This family is comprised of eight subtypes: the prostaglandin D2 receptor (DP), prostaglandin F2α receptor (FP), prostaglandin I2 receptor (IP), thromboxane A2 receptor (TP), and four subtypes of the prostaglandin E2 receptor (EP1, EP2, EP3, and EP4).
The development of selective antagonists for each receptor subtype is critical for elucidating their specific biological functions and for the development of targeted therapeutics. This compound has emerged as a highly potent and selective antagonist for the EP4 receptor, a key mediator of PGE2-driven inflammation and cell proliferation.[1][2][3][4][5] This guide will compare the binding affinity and selectivity of this compound with other commonly used prostanoid receptor antagonists.
Comparative Selectivity Profile
The selectivity of a receptor antagonist is a critical parameter that determines its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki values in µM) of this compound and other selected prostanoid receptor antagonists for various human prostanoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | IP | TP | Primary Target(s) |
| This compound | 19 | 23 | 1.90 | 0.024 | 5.10 | 5.63 | 6.74 | 0.71 | EP4 [1][2] |
| AH-6809 | ~0.16 (pA2=6.8) | ~0.35 | ~equal affinity to EP1/EP2/EP3-III | - | ~35 (pA2=4.45) | - | - | - | EP1, EP2, DP[4][6] |
| SC-19220 | ~3.2 (pA2=5.5) | - | - | - | - | - | - | - | EP1[3] |
Note: pA2 values were converted to approximate Ki values for comparative purposes. Data for some receptor subtypes were not available for all compounds.
As the data illustrates, this compound demonstrates exceptional selectivity for the human EP4 receptor, with a Ki value of 24 nM.[1][2] Its affinity for other prostanoid receptors is significantly lower, with the closest off-target interaction being at the TP receptor, which is still approximately 30-fold less potent.[1][2] In contrast, older antagonists like AH-6809 exhibit a broader spectrum of activity, acting as an antagonist at EP1, EP2, and DP receptors with similar potencies.[4][6] SC-19220 is primarily an EP1 antagonist, albeit with lower potency.[3] This high selectivity makes this compound a superior tool for specifically investigating the role of the EP4 receptor in biological systems.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to characterize its selectivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. ChemiSCREEN™ EP3 Prostanoid Receptor Membrane Preparation | HTS092M [merckmillipore.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. ChemiSCREEN™ EP4 Prostanoid Receptor Membrane Preparation [discoverx.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. studylib.net [studylib.net]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of L-161,982 and Celecoxib in the Attenuation of PGE2-Induced Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-161,982 and celecoxib, two pharmacological agents that effectively counter prostaglandin E2 (PGE2)-induced cell proliferation, a critical process in various pathologies including colorectal cancer. This document outlines their distinct mechanisms of action, summarizes key experimental findings, and provides detailed experimental protocols to support further research.
Introduction
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a key mediator of inflammation and is strongly implicated in promoting cellular proliferation in cancerous tissues.[1][2] Elevated levels of PGE2 are associated with increased intestinal epithelial cell proliferation, contributing to colorectal tumorigenesis.[1] Consequently, targeting the PGE2 signaling pathway is a promising strategy for cancer therapy and prevention. This guide focuses on two distinct approaches to inhibit PGE2-driven proliferation: direct antagonism of its receptor with L-161,982 and suppression of its synthesis with celecoxib.
Mechanism of Action
L-161,982 is a selective antagonist of the prostaglandin E receptor 4 (EP4), one of the four G-protein-coupled receptors for PGE2 (EP1-4).[1][3] By binding to the EP4 receptor, L-161,982 blocks the downstream signaling cascade initiated by PGE2, thereby inhibiting its pro-proliferative effects.[1][4]
Celecoxib , on the other hand, is a selective inhibitor of the COX-2 enzyme.[5][6] By inhibiting COX-2, celecoxib reduces the synthesis of PGE2 from arachidonic acid, thereby decreasing the overall levels of this pro-inflammatory and pro-proliferative mediator.[6][7]
Figure 1: Mechanisms of Action for Celecoxib and L-161,982.
Comparative Efficacy in Blocking PGE2-Induced Proliferation
While direct comparative studies under identical conditions are limited, data from independent research provides insights into the efficacy of both compounds.
L-161,982 has been shown to completely block PGE2-induced cell proliferation and the phosphorylation of extracellular regulated kinases (ERK1/2) in HCA-7 colon cancer cells. [1][3] This indicates a potent and direct antagonism of the EP4 receptor-mediated pro-proliferative signals.
Celecoxib effectively inhibits PGE2 production in a dose-dependent manner, leading to a reduction in cell proliferation. [8] Studies in QBC939 human cholangiocarcinoma cells demonstrated that celecoxib significantly suppressed PGE2 production and inhibited cell growth.[8] The anti-proliferative effect of celecoxib could be reversed by the addition of exogenous PGE2, confirming its mechanism of action.[8]
| Compound | Target | Cell Line | Concentration | Effect on Proliferation | Citation |
| L-161,982 | EP4 Receptor | HCA-7 (colon cancer) | 10 µM | Complete block of PGE2-induced proliferation | [1] |
| Celecoxib | COX-2 | QBC939 (cholangiocarcinoma) | 10-40 µmol/L | Dose-dependent inhibition of proliferation | [8] |
| Celecoxib | COX-2 | Papilloma cells | 2.5-7.5 µmol/L | Dose-dependent inhibition of proliferation | [9] |
| Compound | Target | Cell Line | Concentration | Effect on PGE2 Production/Signaling | Citation |
| L-161,982 | EP4 Receptor | HCA-7 (colon cancer) | 10 µM | Complete block of PGE2-induced ERK phosphorylation | [1] |
| Celecoxib | COX-2 | QBC939 (cholangiocarcinoma) | 10 µmol/L | 26% inhibition of PGE2 production | [8] |
| Celecoxib | COX-2 | QBC939 (cholangiocarcinoma) | 20 µmol/L | 58% inhibition of PGE2 production | [8] |
| Celecoxib | COX-2 | QBC939 (cholangiocarcinoma) | 40 µmol/L | 74% inhibition of PGE2 production | [8] |
Signaling Pathways
PGE2 promotes cell proliferation through the activation of complex signaling cascades.
The PGE2/EP4 signaling pathway, antagonized by L-161,982, involves the activation of the ERK/CREB pathway. [1] This leads to the expression of early growth response gene-1 (EGR-1), a key regulator of cell growth.[1][3]
Celecoxib's action of reducing PGE2 levels impacts multiple downstream pathways. By lowering PGE2, celecoxib can inhibit the activation of various pro-proliferative and anti-apoptotic pathways that are otherwise stimulated by PGE2 binding to its receptors.[2][10]
Figure 2: L-161,982 Blocks the PGE2-EP4 Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (as described for L-161,982 in HCA-7 cells)[1]
-
Cell Culture: HCA-7 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Serum Starvation: After 24 hours, the medium was replaced with serum-free DMEM for another 24 hours to synchronize the cells.
-
Treatment: Cells were pre-treated with L-161,982 (10 µM) for 30 minutes before stimulation with PGE2 (2.1 µM) for 24 hours.
-
Proliferation Measurement: Cell proliferation was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was measured at 490 nm using a microplate reader.
Figure 3: Experimental Workflow for Cell Proliferation Assay.
PGE2 Production Assay (as described for celecoxib in QBC939 cells)[9]
-
Cell Culture: QBC939 cells were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Cells were treated with various concentrations of celecoxib (10, 20, and 40 µmol/L) for 48 hours.
-
Supernatant Collection: The culture medium was collected and centrifuged to remove cell debris.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
Both L-161,982 and celecoxib demonstrate significant efficacy in blocking PGE2-induced cell proliferation, albeit through different mechanisms. L-161,982 offers a targeted approach by directly antagonizing the EP4 receptor, a key mediator of PGE2's pro-proliferative effects. Celecoxib provides a broader inhibition by reducing the overall production of PGE2. The choice between these agents in a research or therapeutic context may depend on the specific cellular context and the desired level of pathway specificity. The experimental data and protocols provided in this guide offer a foundation for further investigation into the roles of these compounds in cancer biology and drug development.
References
- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Celecoxib inhibits proliferation and induces apoptosis via prostaglandin E2 pathway in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming L-161982 On-Target Effects: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts directly with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the thermal shift assay, a powerful technique for verifying target engagement, with other established methods, using the selective EP4 receptor antagonist L-161982 as a case study.
This compound is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor (GPCR) implicated in inflammation, pain, and cancer.[1][2] By blocking the binding of prostaglandin E2 (PGE2), this compound inhibits downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), thereby affecting cellular processes like proliferation.[3][4][5][6] Validating that the observed biological effects of this compound are a direct consequence of its binding to the EP4 receptor is paramount. The cellular thermal shift assay (CETSA) has emerged as a robust method to confirm such on-target effects in a physiologically relevant setting.[4][7][8]
This compound and Alternatives: A Data-Driven Comparison
While specific thermal shift assay data (ΔTm) for this compound is not publicly available, a comparison of its binding affinity with other EP4 receptor antagonists provides valuable insights into its potency and selectivity. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other selective EP4 antagonists, which serves as a proxy for their target engagement capabilities. A lower value indicates a higher binding affinity.
| Compound | Target | Assay Type | Binding Affinity (nM) | Reference |
| This compound | Human EP4 Receptor | Radioligand Binding (Ki) | 24 | [9] |
| Grapiprant (CJ-023,423) | Dog EP4 Receptor | Radioligand Binding (Ki) | 24 | [10] |
| ONO-AE3-208 | Human EP4 Receptor | Radioligand Binding (Ki) | 1.3 | [10] |
| MK-2894 | Human EP4 Receptor | Radioligand Binding (Ki) | 0.56 | [10] |
| EP4 receptor antagonist 1 | Human EP4 Receptor | Calcium Flux Assay (IC50) | 6.1 | [11] |
| Compound 36 | Human EP4 Receptor | cAMP Assay (IC50) | 4.3 | [12] |
Visualizing the Mechanism: PGE2-EP4 Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that can be blocked by this compound. This pathway is a key target in inflammatory diseases and cancer.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 6. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
L-161982 in HCA-7 and Tca8113 Cancer Cell Lines: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of L-161982, a selective EP4 receptor antagonist, in the HCA-7 colon cancer and Tca8113 oral squamous carcinoma cell lines. The information is compiled from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent. This document outlines its mechanism of action, compares its effects with other relevant compounds where data is available, and provides detailed experimental protocols from the cited research.
Overview of this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] In several cancer cell lines, the binding of PGE2 to the EP4 receptor has been shown to trigger downstream signaling cascades that promote cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by blocking this interaction, thereby inhibiting these pro-tumorigenic pathways.
The primary signaling pathway affected by this compound in both HCA-7 and Tca8113 cancer cells is the ERK/CREB pathway. By inhibiting the EP4 receptor, this compound prevents the PGE2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the subsequent activation of the cAMP Response Element-Binding protein (CREB), a transcription factor involved in cell proliferation and survival.[2][3]
Efficacy of this compound in HCA-7 Colon Cancer Cells
In the HCA-7 human colon cancer cell line, this compound has demonstrated significant anti-proliferative effects. Studies have shown that this compound can completely block the proliferation of HCA-7 cells induced by PGE2.[2][4] Furthermore, treatment with this compound alone has been observed to significantly decrease the basal proliferation of these cells.[4] The mechanism of action in HCA-7 cells involves the inhibition of the EP4/ERK/CREB signaling pathway.[2]
Efficacy of this compound in Tca8113 Oral Squamous Carcinoma Cells
In the Tca8113 human oral squamous carcinoma cell line, this compound has been shown to induce apoptosis and cause cell cycle arrest at the S phase.[3] It effectively inhibits the proliferation stimulated by PGE2 and blocks the phosphorylation of ERK.[3] The anti-cancer effects in this cell line are mediated by the upregulation of pro-apoptotic proteins such as Bax and p21, and the downregulation of anti-apoptotic and cell cycle progression proteins including Bcl-2, CDK2, and cyclin A2.[3]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and a key alternative, the COX-2 inhibitor Celecoxib, in the HCA-7 and Tca8113 cell lines. It is important to note that direct comparative studies with a broad range of alternatives are limited in the public domain.
Table 1: Efficacy in HCA-7 Cancer Cell Line
| Compound | Target | Efficacy Metric | Value | Reference |
| This compound | EP4 Receptor | Proliferation Inhibition | Blocks PGE2-induced proliferation at 10 µM | [2] |
| Celecoxib | COX-2 | PGE2 Production Inhibition | IC50: 18 nM | N/A |
Table 2: Efficacy in Tca8113 Cancer Cell Line
| Compound | Target | Efficacy Metric | Value | Reference |
| This compound | EP4 Receptor | Proliferation Inhibition | IC50: 15 µM (after 48h) | N/A |
| Celecoxib | COX-2 | Proliferation Inhibition | Dose-dependent inhibition | N/A |
Note: A specific IC50 value for Celecoxib in Tca8113 cells was not found in the reviewed literature. One study indicated that an EP4 agonist could rescue the inhibitory effect of celecoxib, suggesting a basis for comparison.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: PGE2/EP4 Signaling Pathway and this compound Inhibition.
Caption: General Workflow for Cell Viability Assays.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on the methodologies described in the cited literature.
Cell Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: HCA-7 or Tca8113 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a comparator drug. A vehicle control (e.g., DMSO) is also included. For experiments investigating the blockade of PGE2 effects, cells are pre-incubated with the antagonist before the addition of PGE2.
-
Incubation: The plates are incubated for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The supernatant is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).
-
CCK-8 Assay: CCK-8 solution is added to each well and incubated according to the manufacturer's instructions.
-
-
Data Acquisition: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: HCA-7 or Tca8113 cells are treated with this compound and/or PGE2 for the desired time. The cells are then washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-CREB, total CREB, β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
This compound demonstrates notable efficacy in inhibiting proliferation and inducing apoptosis in HCA-7 and Tca8113 cancer cell lines by targeting the EP4 receptor and disrupting the downstream ERK/CREB signaling pathway. While direct quantitative comparisons with a wide range of alternative drugs are not extensively available in the current literature, the existing data suggests that targeting the EP4 receptor is a promising therapeutic strategy. Further research is warranted to establish a more comprehensive comparative profile of this compound, including head-to-head studies with other EP4 antagonists and COX-2 inhibitors to determine its relative potency and potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in plasma chemokine C-C motif ligand 2 levels during treatment with eicosapentaenoic acid predict outcome in patients undergoing surgery for colorectal cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of L-161982's Anti-inflammatory Effects: A Comparative Guide
For researchers and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory agent L-161982 with alternative compounds. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to support the independent validation of its therapeutic potential.
Mechanism of Action: Targeting the Prostaglandin E2 EP4 Receptor
This compound is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key mediator in the inflammatory cascade. Prostaglandin E2 (PGE2), an arachidonic acid metabolite produced by cyclooxygenase (COX) enzymes, exerts its pro-inflammatory effects by binding to EP receptors. The EP4 receptor, in particular, is coupled to Gαs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK). This signaling cascade ultimately results in the transcription of genes involved in inflammation and cell proliferation. This compound competitively binds to the EP4 receptor, thereby blocking the downstream signaling initiated by PGE2.
In contrast, a widely used nonsteroidal anti-inflammatory drug (NSAID) like Celecoxib acts upstream by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of PGE2 at sites of inflammation.[1][2] This fundamental difference in their mechanism of action provides a basis for comparative evaluation.
Comparative Efficacy of this compound and Alternatives
The anti-inflammatory efficacy of this compound has been evaluated in various preclinical models and compared with other anti-inflammatory agents. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| This compound | EP4 Receptor | Radioligand Binding | Human | 24 | - | [3][4][5][6] |
| EP1 Receptor | Radioligand Binding | Human | 19,000 | - | [4][5][6] | |
| EP2 Receptor | Radioligand Binding | Human | 23,000 | - | [4][5][6] | |
| EP3 Receptor | Radioligand Binding | Human | 1,900 | - | [4][5][6] | |
| Celecoxib | COX-2 | Enzyme Inhibition | Human | - | 40 | [7] |
| COX-1 | Enzyme Inhibition | Human | - | >15,000 | [8] | |
| RQ-15986 (CJ-042794) | EP4 Receptor | Radioligand Binding | Human | - | 10 | [9] |
| LY3127760 | EP4 Receptor | Functional Assay | Human | - | - | [10][11][12] |
Table 2: In Vivo Anti-inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment | Dosage | Administration Route | Primary Outcome | Result | Reference |
| This compound | 5 mg/kg/day | Intraperitoneal | Arthritis Score Reduction | Significant reduction compared to control | |
| Celecoxib | 10 mg/kg/day | Oral | Arthritis Score Reduction | Significant reduction, more effective than this compound at the tested doses | |
| This compound | 5 mg/kg/day | Intraperitoneal | Reduction in IL-17 Levels | Significant reduction | |
| This compound | 5 mg/kg/day | Intraperitoneal | Reduction in MCP-1 Levels | Significant reduction |
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key experiments are provided below.
Collagen-Induced Arthritis (CIA) in Mice
This widely used preclinical model for rheumatoid arthritis is employed to assess the in vivo efficacy of anti-inflammatory compounds.
I. Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound, Celecoxib, or vehicle control
-
Syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
II. Protocol:
-
Preparation of Emulsion: On day 0, prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of CFA (1:1 v/v) for each mouse.
-
Primary Immunization: Anesthetize the mice and administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) via the same route but at a different site near the primary injection.
-
Treatment Administration: Begin treatment with this compound (e.g., 5 mg/kg/day, i.p.), Celecoxib (e.g., 10 mg/kg/day, p.o.), or vehicle control from the day of booster immunization until the end of the study.
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum possible score per mouse is 16.
-
Histological Analysis: At the end of the study, sacrifice the mice, and collect the paws for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect blood samples to measure the serum levels of pro-inflammatory cytokines such as IL-17 and MCP-1 using ELISA.
BrdU Cell Proliferation Assay
This assay is used to quantify the effect of this compound on cell proliferation, a key process in inflammation and cancer.
I. Materials:
-
HCA-7 colon cancer cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Prostaglandin E2 (PGE2)
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
II. Protocol:
-
Cell Seeding: Seed HCA-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
-
Treatment: Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with PGE2 (e.g., 1 µM) for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in 70% ethanol.
-
Denaturation: Treat the cells with 2N HCl to denature the DNA and expose the incorporated BrdU.
-
Staining: Stain the cells with an anti-BrdU FITC-conjugated antibody and propidium iodide for cell cycle analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the S-phase of the cell cycle (BrdU-positive cells).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Comparative mechanism of action of this compound and Celecoxib in the PGE2 signaling pathway.
Caption: Experimental workflows for in vivo and in vitro validation of this compound's anti-inflammatory effects.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY3127760, a Selective Prostaglandin E4 (EP4) Receptor Antagonist, and Celecoxib: A Comparison of Pharmacological Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of L-161982: A Procedural Guide
Key Principle: Treat as Hazardous Waste
In the absence of explicit data to the contrary, L-161982 and any materials contaminated with it should be treated as hazardous chemical waste.[1][2] This approach ensures the highest level of safety for laboratory personnel and the environment.
Summary of this compound Properties for Safe Handling
To facilitate safe handling and disposal, key information about this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | [3][4] |
| CAS Number | 147776-06-5 | [3][4] |
| Molecular Formula | C32H29F3N4O4S2 | [4] |
| Molecular Weight | 654.7 g/mol | |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (to 10 mM) and dimethylformamide | [3] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final collection.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected as solid chemical waste. Do not mix with other solid wastes unless they are chemically compatible.
-
Liquid Waste: Solutions of this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), should be collected as liquid chemical waste.[3] It is crucial to segregate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ significantly.[1] Since this compound is often dissolved in DMSO (a non-halogenated solvent), this waste should be placed in a designated non-halogenated organic solvent waste container.[5][6]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be disposed of as hazardous waste.[2] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal.[1][7]
2. Proper Waste Containerization:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[8][9] Plastic containers are often preferred for their durability.[8]
-
Ensure containers are clearly and accurately labeled.
3. Labeling Requirements:
All waste containers must be labeled with a hazardous waste tag as soon as waste is added.[1][10] The label must include:
-
The words "Hazardous Waste."[10]
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.[10]
-
The approximate concentration and volume of each component.
-
The date when waste was first added to the container.[10]
-
The name and contact information of the principal investigator or responsible person.[10]
-
The specific hazards associated with the waste (e.g., flammable, toxic).[10]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][11]
-
Keep waste containers closed at all times, except when adding waste.[1][8]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8]
5. Arranging for Disposal:
-
Once a waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or equivalent office.[8][11]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[10][12]
Disposal of DMSO Solutions:
Since this compound is soluble in DMSO, it is important to follow correct procedures for this solvent. DMSO should not be disposed of down the drain.[13] It should be collected with other organic solvents for disposal via incineration by a licensed hazardous waste management company.[5][13]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound from generation to final disposal.
By adhering to these general yet critical guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed local requirements.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. DMSO disposal - General Lab Techniques [protocol-online.org]
Personal protective equipment for handling L-161982
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of L-161982, a potent and selective EP4 receptor antagonist. Given the hazardous nature of this compound, adherence to strict laboratory safety protocols is imperative to ensure personnel safety and mitigate environmental risk.
Hazard Identification and Precautionary Measures
This compound should be treated as a hazardous substance.[1] Direct contact with the skin, eyes, or respiratory tract may cause irritation or other harmful effects. Ingestion and inhalation should be strictly avoided.[1] All personnel must be thoroughly trained in the handling of potent pharmaceutical compounds before working with this material.[2][3] A comprehensive Chemical Hygiene Plan should be in place, and all researchers must be familiar with its contents.[4][5]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₃₂H₂₉F₃N₄O₄S₂ |
| Molecular Weight | 654.7 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | DMSO: 10 mg/mLDimethylformamide (DMF): 20 mg/mL |
| Storage | Store at -20°C |
Data sourced from Cayman Chemical Product Information and Abcam.[1]
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure.
| Equipment | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-permeable material. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a containment system. |
Engineering Controls
To minimize the risk of exposure, all handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box.[2][3] The laboratory should be equipped with adequate ventilation systems to ensure that airborne concentrations of the compound are kept to a minimum.[3] Eyewash stations and safety showers must be readily accessible in the event of an accidental exposure.
Experimental Protocols: Handling and Preparation of Solutions
Adherence to the following step-by-step procedures is critical for the safe handling and preparation of this compound solutions.
Step 1: Preparation
-
Ensure all required PPE is worn correctly.
-
Verify that the chemical fume hood or glove box is functioning properly.
-
Assemble all necessary equipment and reagents (e.g., vials, solvents, pipettes).
Step 2: Weighing the Compound
-
Conduct all weighing operations within a chemical fume hood or a balance enclosure to prevent the dissemination of powder.
-
Use a dedicated set of spatulas and weighing papers.
Step 3: Dissolving the Compound
-
Slowly add the desired solvent (DMSO or DMF) to the vial containing the this compound powder.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
Step 4: Storage of Solutions
-
Stock solutions should be stored in tightly sealed vials at -20°C.
-
Clearly label all solution vials with the compound name, concentration, solvent, and date of preparation.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[1][6]
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing papers, and empty vials should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Never dispose of this compound solutions down the drain.[6]
Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate solvent (e.g., ethanol) followed by a soap and water wash. The cleaning materials should be disposed of as hazardous waste.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 3. thesafetygeek.com [thesafetygeek.com]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
